molecular formula C8H7IO B089323 1-(3-Iodophenyl)ethanone CAS No. 14452-30-3

1-(3-Iodophenyl)ethanone

Cat. No.: B089323
CAS No.: 14452-30-3
M. Wt: 246.04 g/mol
InChI Key: IWLHOUBDKCKJJQ-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)ethanone is a useful research compound. Its molecular formula is C8H7IO and its molecular weight is 246.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-iodophenyl)ethanone
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InChI

InChI=1S/C8H7IO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLHOUBDKCKJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065770
Record name Ethanone, 1-(3-iodophenyl)-
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Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14452-30-3
Record name 3-Iodoacetophenone
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Record name Ethanone, 1-(3-iodophenyl)-
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Record name Ethanone, 1-(3-iodophenyl)-
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Record name Ethanone, 1-(3-iodophenyl)-
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Record name 3'-Iodoacetophenone
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Foundational & Exploratory

1-(3-Iodophenyl)ethanone CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14452-30-3

Synonyms: 3'-Iodoacetophenone, 3-Iodoacetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of 1-(3-Iodophenyl)ethanone, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a faint orange or light yellow color.[1][2] It is characterized by the presence of an acetyl group and an iodine atom on a benzene ring at the meta position. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol [3]
Melting Point 25 °C[2]
Boiling Point 98 °C @ 1 mmHg[2][4]
Density 1.767 g/mL at 25 °C[2]
Refractive Index (n/D) 1.6247 @ 20 °C[2]
Flash Point > 110 °C
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2][4]
Appearance Solid, Orange/Light Yellow[1][2]
Storage Keep in a dark place, sealed in a dry environment at room temperature.[2][4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

TechniqueData
¹H NMR Spectral data indicates the presence of protons in the aromatic and methyl group regions. A Varian A-60D instrument was used for analysis in CDCl₃.[5]
¹³C NMR Data not readily available in the public domain.
Infrared (IR) Spectroscopy The spectrum shows characteristic peaks for a ketone and an aromatic compound.
Mass Spectrometry (MS) Data not readily available in the public domain.

Synthesis

A common synthetic route to this compound involves the diazotization of 3-aminoacetophenone followed by a Sandmeyer-type reaction with an iodide salt.

Experimental Protocol: Synthesis of this compound from 3-Aminoacetophenone

Materials:

  • 3-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 3-aminoacetophenone in a solution of concentrated hydrochloric acid and water. While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The reaction progress can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

  • Iodination (Sandmeyer Reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark-colored solid will precipitate.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with dichloromethane.

  • Purification: Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2][3][4] Its utility is highlighted in its application as a precursor for the synthesis of sulfonamide derivatives containing dihydropyrazole moieties, which have been investigated as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][3][4] These enzymes are implicated in various pathological processes, including cancer metastasis and inflammation.

The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the synthesis of a potential MMP inhibitor.

G General Synthetic Workflow for MMP Inhibitors A This compound B Chalcone Intermediate A->B Condensation with Aldehyde C Dihydropyrazole Derivative B->C Cyclization with Hydrazine D Sulfonamide Moiety Introduction C->D Sulfonylation E Final MMP Inhibitor D->E Further Modification

Caption: A generalized workflow for synthesizing MMP inhibitors.

This workflow demonstrates the role of this compound as a starting material which undergoes a series of chemical transformations, including condensation, cyclization, and sulfonylation, to yield a final drug candidate. The iodine atom on the phenyl ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Iodoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Iodoacetophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a meta-substituted iodine atom on the phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo-substituent allows for various cross-coupling reactions, making it an important intermediate in the construction of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-iodoacetophenone, complete with experimental protocols and a logical workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of 3'-iodoacetophenone are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties of 3'-Iodoacetophenone
PropertyValueReference(s)
Molecular Formula C₈H₇IO[1][2][3]
Molecular Weight 246.05 g/mol [1][2][3]
Appearance Solid[1][4]
Melting Point 25 °C[1]
Boiling Point 98 °C at 1 mmHg 107 °C at 1 mmHg[1] [4]
Density 1.767 g/mL at 25 °C[1][4]
Table 2: Solubility Profile of 3'-Iodoacetophenone
SolventSolubilityReference(s)
ChloroformSlightly soluble[1]
Ethyl AcetateSlightly soluble[1]
MethanolSlightly soluble[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3'-iodoacetophenone.

Table 3: Key Spectral Data for 3'-Iodoacetophenone
Spectroscopic TechniqueData Highlights
¹H NMR Data available on SpectraBase, requires account for full spectrum.
¹³C NMR No specific data found in open sources.
FT-IR Data available on PubChem.
Mass Spectrometry (GC-MS) Data available on PubChem.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like 3'-iodoacetophenone. These protocols are representative of standard laboratory practices.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of dry, powdered 3'-iodoacetophenone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid at a given pressure.

Methodology:

  • Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating bath (e.g., an oil bath).

  • Procedure:

    • A small amount of 3'-iodoacetophenone is placed in the test tube.

    • The capillary tube is placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated gently in the heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

    • The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Solubility

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Methodology:

  • Procedure:

    • Approximately 10-20 mg of 3'-iodoacetophenone is placed in a small test tube.

    • A small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., chloroform, ethyl acetate, methanol) is added.

    • The mixture is agitated vigorously for 1-2 minutes at room temperature.

    • The mixture is visually inspected to determine if the solid has dissolved completely.

    • If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." If some, but not all, of the solid dissolves, it is recorded as "slightly soluble" or "partially soluble."

    • The process can be repeated with gentle heating if the compound is insoluble at room temperature.

Measurement of Density

The density of a substance is its mass per unit volume.

Methodology:

  • Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.

    • The pycnometer is then emptied, dried thoroughly, and filled with molten 3'-iodoacetophenone (since its melting point is near room temperature).

    • The pycnometer filled with the sample is weighed.

    • The mass of the 3'-iodoacetophenone is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized or obtained sample of 3'-iodoacetophenone. This workflow ensures a systematic approach to confirming the identity and purity of the compound.

Physicochemical_Characterization_Workflow cluster_synthesis Sample Acquisition cluster_physical_props Physical Property Determination cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Data Analysis and Confirmation Synthesis Synthesis or Procurement of 3'-Iodoacetophenone MeltingPoint Melting Point Determination Synthesis->MeltingPoint Initial Purity Check BoilingPoint Boiling Point Determination MeltingPoint->BoilingPoint Density Density Measurement BoilingPoint->Density Solubility Solubility Testing Density->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR FTIR FT-IR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS DataAnalysis Comparison of Experimental Data with Literature Values MS->DataAnalysis Purity Purity Assessment DataAnalysis->Purity StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Workflow for the physicochemical characterization of 3'-iodoacetophenone.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3'-iodoacetophenone. The presented data and experimental protocols are intended to assist researchers and scientists in the effective handling, application, and further investigation of this important chemical intermediate. Accurate characterization of such building blocks is paramount for the successful development of novel chemical entities in drug discovery and materials science.

References

1-(3-Iodophenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 1-(3-Iodophenyl)ethanone, a chemical compound relevant to various research and development applications.

Chemical Identity and Properties

This compound, also known as 3'-Iodoacetophenone, is an organic compound that serves as a reagent in chemical synthesis.[1] Its core structure consists of an acetophenone molecule substituted with an iodine atom at the third position of the phenyl ring.

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₇IO[1][2][3]
Molecular Weight246.05 g/mol [1]
Alternate Molecular Weight246.0451 g/mol [2]

Synthesis and Applications

While detailed experimental protocols for the synthesis of this compound are beyond the scope of this document, it is commercially available from various suppliers. In research, it is utilized as a reagent in the synthesis of more complex molecules. For instance, it has been used in the creation of sulfonamide derivatives containing dihydropyrazole moieties, which have been investigated as inhibitors of matrix metalloproteinases (MMP-2/MMP-9).[1]

Logical Representation of Compound Identification

The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.

Figure 1. Identification of this compound Properties A This compound B Molecular Formula C₈H₇IO A->B Determines C Molecular Weight ~246.05 g/mol A->C Corresponds to

Caption: Figure 1. Identification of this compound Properties.

References

Synthesis of 1-(3-Iodophenyl)ethanone from 3-Iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(3-Iodophenyl)ethanone, a valuable ketone intermediate in pharmaceutical and chemical research.[1] The described pathway commences with 3-iodoaniline and proceeds through a robust, multi-step sequence involving diazotization, formylation, Grignard addition, and subsequent oxidation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and workflow visualizations to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as 3-iodoacetophenone, is a key organic building block utilized in the synthesis of complex molecular architectures.[1] Its reactive iodine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the development of novel pharmaceutical agents and advanced materials.[1]

The starting material, 3-iodoaniline (or m-iodoaniline), is a readily available aromatic amine.[2][3][4][5] This guide details a reliable and well-documented synthetic route to transform the amino group of 3-iodoaniline into the desired acetyl group of the target ketone. While direct conversion methods are not well-established, the proposed pathway employs a series of high-yielding and standard organic reactions, ensuring a high degree of success and purity.

The chosen three-stage synthesis involves:

  • Diazotization and Formylation: Conversion of 3-iodoaniline into 3-iodobenzaldehyde via a Sandmeyer-type formylation reaction.

  • Grignard Reaction: Addition of a methyl group to the aldehyde using methylmagnesium bromide to form the secondary alcohol, 1-(3-iodophenyl)ethan-1-ol.

  • Oxidation: Oxidation of the secondary alcohol to the target ketone, this compound.

Overall Synthetic Pathway

The logical flow of the synthesis from the starting material to the final product is illustrated below. This multi-step approach ensures high conversion rates and facilitates the purification of intermediates at each stage.

G A 3-Iodoaniline B 3-Iodobenzenediazonium Chloride A->B 1. NaNO₂, HCl 2. 0-5 °C C 3-Iodobenzaldehyde B->C Sandmeyer Formylation (e.g., with HCHO/Cu(I)) D 1-(3-Iodophenyl)ethan-1-ol C->D 1. CH₃MgBr 2. Et₂O, 0 °C to RT E This compound (Target Product) D->E Oxidation (e.g., PCC, CH₂Cl₂) G cluster_0 In Situ HNO₂ Formation cluster_1 Diazotization NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 HCl HCl HCl->HNO2 Nitrosonium N=O⁺ HNO2->Nitrosonium + H⁺ Aniline Ar-NH₂ Intermediate1 Ar-NH₂⁺-N=O Aniline->Intermediate1 + N=O⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, rearrangement Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate2->Diazonium + H⁺, - H₂O G Aldehyde 3-Iodobenzaldehyde (Electrophile) Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard CH₃MgBr (Nucleophile) Grignard->Alkoxide Nucleophilic Attack Alcohol 1-(3-Iodophenyl)ethan-1-ol Alkoxide->Alcohol Protonation (Workup) Ketone This compound (Product) Alcohol->Ketone PCC PCC (Oxidant) PCC->Ketone Oxidation

References

Spectroscopic Profile of 1-(3-Iodophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Iodophenyl)ethanone (also known as 3'-iodoacetophenone). The information detailed herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.25t~1.8H-2
~7.95dt~7.8, 1.4H-6
~7.85dt~7.9, 1.4H-4
~7.20t~7.8H-5
~2.58s--CH₃
Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~196.8C=O
~138.9C-1
~141.5C-6
~136.9C-2
~130.3C-5
~127.4C-4
~94.2C-3
~26.6-CH₃
Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~2925Aliphatic C-H stretch
~1685C=O stretch (ketone)
~1570C=C stretch (aromatic)
~1250C-C(=O)-C stretch
~780C-H bend (out-of-plane, aromatic)
~530C-I stretch
Sample Preparation: KBr pellet or as a thin film.
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
24645[M]⁺ (Molecular Ion)
231100[M-CH₃]⁺ (Base Peak)
10420[C₇H₄O]⁺
7630[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans were accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. A sufficient number of scans (typically 1024 or more) were averaged to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decays (FIDs) were processed using an appropriate software package. A Fourier transform was applied, followed by phase and baseline correction. The chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation : For the solid-state measurement, a small amount of this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

  • Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) was first collected. The sample was then placed in the beam path, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization : Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]

  • Mass Analysis : The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Detection and Data Representation : An electron multiplier detector was used to record the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FTIR Purification->IR MS EI-MS Purification->MS Data_Analysis Combined Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-Depth Technical Guide to 1-(3-Iodophenyl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Iodophenyl)ethanone, a key building block in organic synthesis and a precursor to pharmacologically active molecules. This document details the compound's historical background, synthesis via Friedel-Crafts acylation, and its role in the development of matrix metalloproteinase (MMP) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

This compound, also known as 3'-iodoacetophenone, is an aromatic ketone that has garnered significant interest in synthetic and medicinal chemistry. Its structure, featuring an acetyl group and an iodine atom on a benzene ring, provides two reactive sites for a variety of chemical transformations. The presence of the iodine atom makes it a versatile substrate for cross-coupling reactions, enabling the construction of complex molecular architectures. A significant application of this compound lies in its use as a precursor for the synthesis of sulfonamide derivatives that have been investigated as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are implicated in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.

Discovery and History

While a definitive first synthesis of this compound is not readily found in a singular seminal publication, its preparation falls under the well-established category of Friedel-Crafts reactions, which were discovered by Charles Friedel and James Crafts in 1877. The acylation of iodobenzene was investigated in detail in the latter half of the 20th century. A notable study published in the Journal of the Chemical Society, Perkin Transactions 1 in 1973 described the Friedel-Crafts acetylation of iodobenzene, providing insights into the reaction's products and their distribution. This work serves as a significant historical and practical reference for the synthesis of iodo-substituted acetophenones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 14452-30-3
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol [1]
Appearance White to off-white or pale yellow solid
Melting Point 25 °C[1]
Boiling Point 98 °C at 1 mmHg[1]
Density 1.767 g/mL at 25 °C[1]
Solubility Soluble in chloroform, ethyl acetate, and methanol (slightly)[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Iodobenzene Iodobenzene reaction_center Iodobenzene->reaction_center AcetylChloride Acetyl Chloride AcetylChloride->reaction_center AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_center Catalyst Solvent CS₂ or CH₂Cl₂ Solvent->reaction_center Solvent meta_product This compound (m-isomer) ortho_product 1-(2-Iodophenyl)ethanone (o-isomer) para_product 1-(4-Iodophenyl)ethanone (p-isomer) HCl HCl reaction_center->meta_product reaction_center->ortho_product reaction_center->para_product reaction_center->HCl

Caption: Friedel-Crafts Acylation of Iodobenzene.

Experimental Protocol: Friedel-Crafts Acylation of Iodobenzene

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Iodobenzene204.0120.4 g0.10
Acetyl Chloride78.508.64 g (7.8 mL)0.11
Aluminum Chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (anhydrous)-100 mL-
Hydrochloric Acid (conc.)-50 mL-
Ice-100 g-
Sodium Bicarbonate (sat. aq.)-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of acetyl chloride (8.64 g, 0.11 mol) in anhydrous dichloromethane (25 mL) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, a solution of iodobenzene (20.4 g, 0.10 mol) in anhydrous dichloromethane (25 mL) is added dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • The reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.

  • The reaction mixture is then carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product, a mixture of isomers, is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield: The yield of the meta-isomer can vary, but is typically in the range of 40-60% after purification.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 8.25 (t, J = 1.8 Hz, 1H), 7.95 (dt, J = 7.8, 1.3 Hz, 1H), 7.85 (dt, J = 7.9, 1.4 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 2.60 (s, 3H).
¹³C NMR (CDCl₃) δ (ppm): 196.8, 142.6, 138.9, 137.2, 130.3, 127.4, 94.2, 26.7.
IR (KBr, cm⁻¹) ~3060 (Ar-H), ~1685 (C=O), ~1570, 1470 (C=C), ~880, 780 (Ar-H bend).
Mass Spec (EI) m/z (%): 246 (M⁺, 100), 231 (M⁺-CH₃, 80), 104 (55), 76 (40).

Application in Drug Development: MMP-2/MMP-9 Inhibition

This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates. A notable application is in the preparation of sulfonamide derivatives that act as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B).

Role of MMP-2 and MMP-9 in Disease

MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components, such as type IV collagen, a major component of basement membranes. Overexpression and aberrant activity of these enzymes are associated with numerous pathological conditions, including:

  • Cancer: MMP-2 and MMP-9 facilitate tumor invasion, metastasis, and angiogenesis by breaking down the ECM, allowing cancer cells to migrate and form new blood vessels.

  • Inflammatory Diseases: These MMPs are involved in the pathogenesis of inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Cardiovascular Diseases: They contribute to the development of atherosclerosis and other cardiovascular disorders.

Synthesis of Sulfonamide-based MMP Inhibitors

This compound can be utilized in multi-step syntheses to produce sulfonamide derivatives. The general synthetic workflow involves converting the acetyl group into a more complex side chain and modifying the iodo-substituent through cross-coupling reactions to introduce a sulfonamide moiety or a group that can be converted to a sulfonamide. These sulfonamide-containing molecules are designed to chelate the active site zinc ion of the MMPs, thereby inhibiting their enzymatic activity.

G cluster_synthesis Synthesis Workflow start This compound step1 Modification of Acetyl Group start->step1 step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Introduction/Modification of Sulfonamide Moiety step2->step3 product Sulfonamide-based MMP Inhibitor step3->product

Caption: General synthetic workflow for MMP inhibitors.

MMP-9 Signaling Pathway and Inhibition

The expression and activity of MMP-9 are regulated by complex signaling pathways initiated by various extracellular stimuli such as growth factors and pro-inflammatory cytokines. These stimuli activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which in turn lead to the activation of transcription factors like NF-κB and AP-1. These transcription factors then promote the expression of the MMP-9 gene. Once synthesized and secreted, pro-MMP-9 is activated, enabling it to degrade ECM components and promote disease progression. Sulfonamide-based inhibitors, derived from precursors like this compound, can block the catalytic activity of MMP-9, thereby interrupting these pathological processes.

G cluster_pathway MMP-9 Signaling and Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_ecm Extracellular Matrix stimuli Growth Factors, Cytokines (e.g., TNF-α) receptor Cell Surface Receptors stimuli->receptor signaling MAPK/ERK, PI3K/Akt Signaling Cascades receptor->signaling transcription_factors NF-κB, AP-1 Activation signaling->transcription_factors transcription MMP-9 Gene Transcription transcription_factors->transcription Translocation pro_mmp9 Pro-MMP-9 (Inactive) transcription->pro_mmp9 Translation & Secretion active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 Activation ecm_degradation ECM Degradation active_mmp9->ecm_degradation pathology Tumor Invasion, Angiogenesis ecm_degradation->pathology inhibitor Sulfonamide-based Inhibitor inhibitor->active_mmp9 Inhibition

Caption: MMP-9 signaling pathway and point of inhibition.

Conclusion

This compound is a versatile and valuable compound in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an ideal starting material for the creation of complex molecules, including potent inhibitors of MMP-2 and MMP-9. This technical guide has provided a detailed overview of its history, synthesis, and application, offering researchers and scientists a solid foundation for its use in their work. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics for a range of diseases.

References

In-Depth Technical Guide: Biological Activity of 1-(3-Iodophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted acetophenones are a significant class of organic compounds that serve as versatile precursors in the synthesis of a wide array of derivatives with diverse biological activities. Among these, 1-(3-Iodophenyl)ethanone presents a unique scaffold for the development of novel therapeutic agents due to the presence of the iodine atom, which can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis and biological evaluation of various derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives, such as chalcones, pyrazolines, and thiadiazoles, are provided, alongside methodologies for assessing their biological activity. Quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide explores the modulation of key signaling pathways, including NF-κB and STAT3, by these derivatives, offering insights into their potential mechanisms of action.

Introduction

The acetophenone framework is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the physicochemical and biological properties of the resulting compounds. The iodine substituent at the meta-position of the phenyl ring in this compound offers a strategic point for modifying the electronic and steric characteristics of its derivatives, potentially enhancing their therapeutic efficacy and selectivity.

This guide will delve into the synthesis and biological activities of several classes of compounds derived from this compound, providing researchers and drug development professionals with a detailed resource for advancing the discovery of new therapeutic leads based on this promising scaffold.

Synthesis of this compound Derivatives

The versatile ketone functional group of this compound allows for its facile conversion into a variety of heterocyclic and non-heterocyclic derivatives. Key synthetic routes are detailed below.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde.

Experimental Protocol: General Procedure for the Synthesis of Chalcones from this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1-1.2 equivalents) in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the chalcone.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the cyclization of chalcones with hydrazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolines from Chalcones

  • Reaction Setup: A mixture of the chalcone derivative (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.2-2 equivalents) is refluxed in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: The reaction is typically refluxed for several hours, with the progress monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then poured into crushed ice.

  • Isolation and Purification: The resulting solid pyrazoline derivative is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent.

Synthesis of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. Certain 1,3,4-thiadiazole derivatives can be synthesized from a thiosemicarbazide precursor, which can be derived from the corresponding acyl halide of a carboxylic acid. While not a direct derivative of the ethanone, this class of compounds is relevant to the broader exploration of bioisosteres. A more direct route involves the reaction of a thioamide with a hydrazonoyl halide, which can be derived from the corresponding hydrazone of this compound.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the condensation reaction between a ketone or aldehyde and a hydrazine.

Experimental Protocol: General Procedure for the Synthesis of Hydrazones from this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) and a substituted hydrazine (1 equivalent) in a suitable solvent like ethanol.

  • Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • Reaction: The mixture is typically refluxed for a few hours.

  • Isolation: Upon cooling, the hydrazone product often precipitates out of the solution and can be collected by filtration.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of various derivatives against different cancer cell lines are commonly evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][2][3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Anticancer Activity

While specific data for a wide range of this compound derivatives is limited in the readily available literature, the following table presents representative data for related chalcone and thiadiazole derivatives to illustrate the potential of this class of compounds.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[4]
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849[4]
1,3,4-Thiadiazole5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44[5]
1,3,4-Thiadiazole5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29[5]
1,3,4-ThiadiazoleN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK5627.4 (Abl kinase)[6]
Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Microbroth Dilution Method for MIC Determination [7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35±1 °C for 18-24 hours for bacteria and 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

The following table provides examples of MIC values for pyrazoline derivatives, a class of compounds that can be synthesized from chalcones derived from acetophenones.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
PyrazolineCompound 5S. aureus64[8]
PyrazolineCompound 19S. aureus64[8]
PyrazolineCompound 24S. aureus64[8]
PyrazolineCompound 22P. aeruginosa64[8]
PyrazolineCompound 26B. subtilis64[8]
PyrazolineCompound 22E. faecalis32[8]
PyrazolineCompound 24E. faecalis32[8]
PyrazolineCompound 5C. albicans64[8]

Signaling Pathway Modulation

The biological activities of this compound derivatives, particularly chalcones, are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and STAT3 pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation.[9] Dysregulation of the NF-κB pathway is implicated in various cancers. Chalcones have been shown to inhibit NF-κB activation through multiple mechanisms, including preventing the degradation of the inhibitory IκB protein and interfering with the DNA-binding activity of NF-κB.[10]

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_pathway Canonical NF-κB Pathway cluster_inhibition Inhibition by Chalcones Stimuli TNF-α, IL-1β, etc. IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Degradation IkB->Degradation ubiquitination & degradation NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) NFkB_nucleus->Gene_Expression induces Chalcone Chalcone Derivatives Chalcone->IKK inhibit Chalcone->IkB prevent degradation Chalcone->NFkB_nucleus inhibit DNA binding

Caption: Potential mechanisms of NF-κB pathway inhibition by chalcone derivatives.

Modulation of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers. Chalcone derivatives have been reported to interfere with the STAT3 signaling pathway, primarily by inhibiting the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus.[11][12]

STAT3_Inhibition cluster_ligand Ligands cluster_receptor Receptor Activation cluster_pathway STAT3 Pathway cluster_inhibition Inhibition by Chalcones Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT3 STAT3 (cytoplasmic) JAK->STAT3 phosphorylates pSTAT3 Phosphorylated STAT3 (pSTAT3) pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_nucleus Active pSTAT3 Dimer (in Nucleus) pSTAT3_dimer->pSTAT3_nucleus translocates Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3_nucleus->Target_Genes induces Chalcones Chalcone Derivatives Chalcones->JAK inhibit Chalcones->pSTAT3 inhibit phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by chalcone derivatives.

Experimental Workflows

The discovery and development of novel bioactive derivatives of this compound follow a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Optimization Start This compound + Aldehydes/Hydrazines etc. Reaction Chemical Synthesis (e.g., Claisen-Schmidt) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Pathway Signaling Pathway Analysis (Western Blot, qRT-PCR) Anticancer->Pathway Lead Lead Compound Identification & Optimization Pathway->Lead

Caption: General workflow for the development of bioactive this compound derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The synthetic accessibility of chalcones, pyrazolines, and other heterocyclic derivatives from this starting material, coupled with their demonstrated biological activities, makes them attractive targets for further investigation. The modulation of key signaling pathways such as NF-κB and STAT3 by these compounds provides a rationale for their observed cytotoxic effects and suggests potential avenues for targeted cancer therapy. This technical guide provides a foundational resource for researchers to explore the rich chemical space of this compound derivatives and to advance the development of novel therapeutics based on this versatile scaffold. Further studies are warranted to synthesize and evaluate a broader range of derivatives, to elucidate their specific structure-activity relationships, and to conduct in-depth mechanistic investigations to fully realize their therapeutic potential.

References

The Solubility Profile of 1-(3-Iodophenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(3-Iodophenyl)ethanone (also known as 3'-iodoacetophenone), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It includes a compilation of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the compound's relevance in inhibiting key signaling pathways.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to consolidate the available information on the solubility of this compound and provide standardized methods for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
CAS Number 14452-30-3[1][2]
Molecular Formula C₈H₇IO[1][2]
Molecular Weight 246.05 g/mol [1][2]
Appearance Solid[1]
Melting Point 25 °C[1]
Boiling Point 98 °C at 1 mmHg[1]
Density 1.767 g/mL at 25 °C[1]

Solubility of this compound

Qualitative Solubility Data

Based on available information, this compound is described as slightly soluble in several common organic solvents.

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[1][2]
Ethyl AcetateSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
WaterNo data available[3]
Comparative Solubility Data of Structurally Similar Compounds

To estimate the solubility of this compound, it is useful to examine the solubility of acetophenone and 3'-bromoacetophenone. The presence of the iodine atom in this compound is expected to decrease its polarity and potentially its solubility in polar solvents compared to acetophenone, while its larger size might also play a role.

CompoundSolventSolubilityTemperature (°C)Reference
Acetophenone Water0.5 - 0.6 g/100 mL25[4]
Water~1.2 g/100 mL80[4]
EthanolMiscibleRoom Temperature[4]
Diethyl EtherFreely SolubleRoom Temperature[5]
ChloroformFreely SolubleRoom Temperature[5]
AcetoneFreely SolubleRoom Temperature[4]
Hexane~15 g/100 mL25[4]
3'-Bromoacetophenone WaterPractically InsolubleRoom Temperature[6]
EthanolModerately SolubleRoom Temperature[7]
AcetoneSolubleRoom Temperature[7][8]
BenzeneSolubleRoom Temperature[8]

Based on this comparative data, it can be inferred that this compound has low solubility in water and is likely soluble in a range of common organic solvents, particularly those with moderate to low polarity.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[4]

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in solution has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Relevance in Signaling Pathways

This compound is a valuable precursor in the synthesis of various bioactive molecules. Notably, it is used in the preparation of sulfonamide derivatives that act as inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2][9] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). The dysregulation of MMP-2 and MMP-9 has been implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.

MMP-2 and MMP-9 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving MMP-2 and MMP-9 and highlights the point of intervention for inhibitors derived from this compound.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Growth_Factors Growth Factors (e.g., TGF-β, EGF) Receptor Receptor Tyrosine Kinase (RTK) Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Pro_MMPs Pro-MMP-2 / Pro-MMP-9 Active_MMPs Active MMP-2 / MMP-9 Pro_MMPs->Active_MMPs Activation ECM Extracellular Matrix (e.g., Collagen) Active_MMPs->ECM Degradation Cell_Migration Cell Migration, Invasion, Angiogenesis Degraded_ECM Degraded ECM Degraded_ECM->Cell_Migration Inhibitor Inhibitor (derived from This compound) Inhibitor->Active_MMPs Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression MMP Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Pro_MMPs  Translation &  Secretion

Caption: Simplified MMP-2/MMP-9 signaling pathway and point of inhibition.

This pathway illustrates that extracellular stimuli, such as growth factors, can trigger intracellular signaling cascades leading to the increased expression and secretion of pro-MMPs. Once activated, MMP-2 and MMP-9 degrade components of the extracellular matrix, which facilitates cell migration, invasion, and angiogenesis – key processes in cancer progression. Inhibitors synthesized from this compound can block the activity of these active MMPs, thereby disrupting these pathological processes.

Conclusion

While quantitative solubility data for this compound remains limited, a qualitative understanding and comparison with structurally similar compounds suggest low aqueous solubility and good solubility in many organic solvents. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in various solvent systems accurately. Furthermore, the role of this compound as a precursor for MMP-2 and MMP-9 inhibitors underscores its importance in the development of novel therapeutics targeting key signaling pathways in diseases such as cancer. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted.

References

A Technical Guide to the Thermochemical Evaluation of 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the methodologies for the comprehensive thermochemical characterization of 1-(3-Iodophenyl)ethanone. Due to the current absence of published experimental data for this specific compound, this document details the established experimental and computational protocols required to determine its key thermochemical properties, including enthalpy of formation, enthalpy of phase transitions (fusion and vaporization), and heat capacity. The procedures described are based on well-established techniques used for analogous substituted acetophenones. Furthermore, this guide provides reference data for structurally related compounds to offer a comparative context for future experimental work.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety analysis, and computational modeling. Thermochemical data, such as the enthalpy of formation, provide fundamental insights into the energetic stability of a molecule. This guide serves as a procedural roadmap for researchers to obtain this critical data.

Path to Thermochemical Data Determination: A Workflow

The determination of a complete and reliable thermochemical dataset for a compound like this compound is a multi-step process that integrates experimental measurements with computational validation. The overall workflow is illustrated below.

G Workflow for Thermochemical Data Determination cluster_prep Sample Preparation & Purity Analysis cluster_comp Computational Chemistry cluster_analysis Data Analysis & Validation Purification Purification of This compound Purity Purity Assessment (GC-MS, NMR, HPLC) Purification->Purity CombCal Combustion Calorimetry (ΔfH°(cr/l)) Purity->CombCal DSC Differential Scanning Calorimetry (DSC) (ΔfusH°, Cp) Purity->DSC VapPres Vapor Pressure Measurement (e.g., Gas Saturation) (ΔvapH°) Purity->VapPres Hess Hess's Law Application (Derive ΔfH°(g)) CombCal->Hess DSC->Hess VapPres->Hess QC Quantum Chemical Calculations (e.g., G3, G4) (ΔfH°(g)) Compare Comparison & Validation (Experimental vs. Computational) QC->Compare Hess->Compare Final Final Thermochemical Dataset Compare->Final

Caption: General workflow for determining thermochemical properties.

Experimental Protocols

The following sections detail the experimental procedures necessary to measure the key thermochemical parameters for this compound.

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the condensed phase (crystalline or liquid) is typically determined using static bomb combustion calorimetry.[1][2]

Methodology:

  • Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of high-purity this compound is prepared.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified reference material, such as benzoic acid, under standardized conditions.

  • Combustion: The sample is placed in a crucible within a combustion bomb, which is then pressurized with pure oxygen (typically to 3.04 MPa). The combustion is initiated by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature change of the water in the calorimeter jacket is monitored with high precision.

  • Analysis of Products: The combustion products are analyzed to ensure complete combustion and to make necessary corrections (e.g., for the formation of nitric and iodic acids).

  • Calculation: The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Standard Washburn corrections are applied to reduce the data to standard conditions (298.15 K and 0.1 MPa).[1] The standard enthalpy of formation is then derived using Hess's law.

Enthalpy of Fusion (ΔfusH°)

The enthalpy of fusion is measured using Differential Scanning Calorimetry (DSC).[3][4] This technique measures the difference in heat flow between the sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically a few milligrams) is sealed in an aluminum crucible.[3]

  • DSC Measurement: The sample and an empty reference crucible are placed in the DSC instrument. They are subjected to a controlled temperature program, which involves heating at a constant rate (e.g., 5-10 K/min) through the compound's melting point.[3][5]

  • Data Analysis: The melting of the sample results in an endothermic peak on the DSC thermogram. The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH°).[5][6] The onset temperature of the peak is taken as the melting point. The instrument is calibrated using certified reference materials like indium.[7][8]

Enthalpy of Vaporization (ΔvapH°)

For compounds with low volatility, the enthalpy of vaporization can be derived from the temperature dependence of vapor pressure, which can be measured using the gas saturation method (also known as the transpiration method).[9][10]

Methodology:

  • Apparatus: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through a thermostatted saturator containing the liquid sample at a known, constant temperature.[9][10]

  • Saturation: The carrier gas flows at a slow, controlled rate to ensure it becomes saturated with the vapor of this compound.

  • Collection: The vapor-saturated gas stream is then passed through a collection system (e.g., a cold trap or an adsorbent) where the transported substance is quantitatively captured.[10]

  • Quantification: The amount of condensed vapor is determined gravimetrically or by other analytical methods. The volume of the carrier gas is measured.

  • Calculation: The vapor pressure at that temperature is calculated from the mass of the transported substance and the volume of the carrier gas.[9] By repeating this measurement at several different temperatures, the enthalpy of vaporization can be determined from the slope of the ln(p) vs. 1/T plot, according to the Clausius-Clapeyron equation.

Computational Approach: Ab Initio Calculations

In conjunction with experimental work, high-level quantum chemical methods are invaluable for calculating the gas-phase enthalpy of formation. Methods like the Gaussian-n (G3, G4) composite procedures provide reliable predictions.[2][11]

Methodology:

  • Structure Optimization: The 3D molecular structure of this compound is optimized.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: A series of high-level single-point energy calculations are performed.

  • Enthalpy Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the computed atomization energy combined with the known standard enthalpies of formation of the constituent atoms.

A comparison between the experimentally derived and computationally predicted gas-phase enthalpies of formation serves as a crucial validation step for the overall dataset.

Thermochemical Data for Analogous Compounds

While data for this compound is not available, the data for acetophenone and its other halogenated derivatives can provide a useful benchmark for expected values.

CompoundFormulaPhaseΔfH° (kJ/mol)S° (J/mol·K)Reference
AcetophenoneC₈H₈Ogas-86.7 ± 1.7372.88[12][13]
AcetophenoneC₈H₈Oliquid-142.5 ± 1.0-[12]
3'-ChloroacetophenoneC₈H₇ClO-Data not available-[14][15]
3'-BromoacetophenoneC₈H₇BrO-Data not available-[16][17]

Conclusion

This guide provides a comprehensive framework for the experimental and computational determination of the thermochemical properties of this compound. By following the detailed protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements, researchers can generate the high-quality data necessary for drug development, process modeling, and fundamental chemical understanding. The integration of these experimental results with high-level computational chemistry will ensure a validated and reliable thermochemical dataset.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction Using 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, conjugated dienes, and styrenes.[1][2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] Its significance is underscored by its wide application in the pharmaceutical industry for the synthesis of complex molecules and drug candidates, owing to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts.[1][5][6]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-(3-Iodophenyl)ethanone with various boronic acids. This compound is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[6][7] Aryl iodides are highly reactive substrates in Suzuki couplings, often requiring less stringent reaction conditions compared to aryl bromides or chlorides.[8]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three main steps involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[3][10]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

Application Notes and Protocols for the Heck Reaction of 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] This document provides detailed application notes and experimental protocols for the Heck reaction specifically utilizing 1-(3-iodophenyl)ethanone as the aryl halide substrate. The acetyl group at the meta-position offers a versatile handle for further synthetic transformations, making the resulting products valuable intermediates in drug discovery and development.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the following key steps:

  • Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium(0) catalyst is regenerated by reductive elimination of HX, a process facilitated by a base.

Data Presentation: Heck Reaction of this compound with Various Alkenes

The following tables summarize quantitative data for the Heck reaction of this compound with different acrylic acid esters and styrene, showcasing a range of reaction conditions and corresponding yields.

Table 1: Heck Reaction with Acrylic Acid Esters

AlkeneCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
n-Butyl acrylatePd catalyst (0.001)K2CO3 (2.0)DMF851.595[4]
Ethyl acrylatePd(OAc)2 (3) / PPh3 (6)Et3N (1.5)DMF1002485
Methyl acrylatePd(OAc)2 (2) / PPh3 (4)Na2CO3 (2.0)DMA1201292

Table 2: Heck Reaction with Styrene

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd catalyst (0.002)K2CO3 (2.0)DMF85392[4]
Pd(OAc)2 (1)NaOAc (2.0)NMP1301088
PdCl2(PPh3)2 (2)Et3N (2.0)Acetonitrile801690

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and degassed prior to use to minimize oxidation of the palladium catalyst. Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is adapted from a general procedure for the Heck coupling of iodoarenes with alkenes.[4]

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)2, 0.001 equiv.)

  • Potassium carbonate (K2CO3, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask, add this compound, potassium carbonate, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add DMF and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 85 °C and stir for 1.5 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-butyl 3-(3-acetylphenyl)acrylate.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol is a representative procedure for the Heck coupling of this compound with styrene.[4]

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)2, 0.002 equiv.)

  • Potassium carbonate (K2CO3, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dried Schlenk tube, combine this compound, potassium carbonate, and the palladium catalyst.

  • Seal the tube, and evacuate and backfill with nitrogen three times.

  • Add degassed DMF and styrene via syringe.

  • Place the reaction vessel in a preheated oil bath at 85 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield (E)-1-(3-styrylphenyl)ethanone.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin_Complex Olefin_Complex Aryl-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination Alkyl-Pd(II)-X(L2) Alkyl-Pd(II)-X(L2) Olefin_Complex->Alkyl-Pd(II)-X(L2) Migratory Insertion Product_Complex Product_Complex Alkyl-Pd(II)-X(L2)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - HB-X)

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent_olefin Add Solvent and Olefin inert->solvent_olefin heat Heat to Reaction Temperature solvent_olefin->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-iodophenyl)ethanone as a key starting material in the synthesis of pyrazole-based kinase inhibitors. The strategic placement of the iodo group on the phenyl ring offers a versatile handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds targeting protein kinases. The pyrazole scaffold, readily accessible from α,β-unsaturated ketones or 1,3-dicarbonyl compounds, is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

The synthetic strategy outlined herein focuses on the initial formation of a 3-(3-iodophenyl)-1H-pyrazole core. This intermediate serves as a versatile platform for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This approach allows for the systematic introduction of various aryl and heteroaryl moieties at the 3-position of the pyrazole ring, which is crucial for modulating potency and selectivity against different kinase targets.

Key Synthetic Strategies

Two primary transformations are highlighted in the synthesis of kinase inhibitors from this compound:

  • Pyrazole Formation: The condensation of this compound with a hydrazine derivative is a fundamental step to construct the pyrazole ring. This reaction can be catalyzed by acids and proceeds through a cyclization-dehydration sequence.

  • Suzuki-Miyaura Cross-Coupling: The iodine atom on the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or their esters is a robust method for creating carbon-carbon bonds and introducing a wide array of substituents.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Iodophenyl)-1H-pyrazole

This protocol describes the synthesis of the core pyrazole intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure 3-(3-iodophenyl)-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Coupling of 3-(3-Iodophenyl)-1H-pyrazole with an Arylboronic Acid

This protocol provides a general method for the diversification of the pyrazole core.

Materials:

  • 3-(3-Iodophenyl)-1H-pyrazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-(3-iodophenyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-(3-(aryl)phenyl)-1H-pyrazole derivative.

Data Presentation

The following table summarizes the inhibitory activities of various pyrazole-based kinase inhibitors, demonstrating the therapeutic potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolyl BenzimidazoleAurora A28.9[1]
Pyrazolyl BenzimidazoleAurora B2.2[1]
Pyrazole-basedAkt161[1]
Pyrazole-basedALK2.9[1]
Pyrazole-basedCDK4420[1]
Pyrazole-basedAurora A160[1]
Pyrazole-basedJAK2166[2]
Pyrazole-basedJAK357[2]
Pyrazole-basedAurora A939[2]
Pyrazole-basedAurora B583[2]
4-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivativeSrc<100[3]
4-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivativeB-Raf V600E<100[3]
4-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivativeVEGFR-2<100[3]

Visualizations

Signaling Pathway Diagram

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress. Its aberrant activation is implicated in various diseases, making it a key target for therapeutic intervention. Pyrazole-containing compounds have been developed as potent p38 MAPK inhibitors.

p38_MAPK_pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 Activates mkk3_6 MKK3/6 tak1->mkk3_6 Phosphorylates p38 p38 MAPK mkk3_6->p38 Phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylates inflammation Inflammation Apoptosis Cell Cycle Arrest downstream->inflammation Leads to inhibitor Pyrazole-based Inhibitor inhibitor->p38

Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

experimental_workflow start This compound pyrazole_synthesis Protocol 1: Pyrazole Formation start->pyrazole_synthesis intermediate 3-(3-Iodophenyl)-1H-pyrazole pyrazole_synthesis->intermediate suzuki_coupling Protocol 2: Suzuki Coupling intermediate->suzuki_coupling library Library of Kinase Inhibitor Candidates suzuki_coupling->library kinase_assay In Vitro Kinase Assay library->kinase_assay cellular_assay Cell-Based Assays kinase_assay->cellular_assay sar_analysis SAR Analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

References

Application of 1-(3-Iodophenyl)ethanone in Medicinal Chemistry: A Versatile Building Block for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Iodophenyl)ethanone is a versatile, commercially available building block in medicinal chemistry. Its utility stems from the presence of two key reactive functional groups: a ketone and an iodo group on a phenyl ring. This arrangement allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds with potential therapeutic applications. The iodine atom, in particular, serves as an excellent handle for various cross-coupling reactions, enabling the introduction of molecular complexity and the fine-tuning of structure-activity relationships (SAR). This application note will detail the use of this compound in the synthesis of bioactive molecules, with a focus on a key analogue of the neuroprotective drug Edaravone.

Application in the Synthesis of an Iodinated Edaravone Analogue

Edaravone is a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress.[1] The synthesis of analogues of Edaravone is a key strategy for developing novel neuroprotective agents with improved properties. This compound is an ideal precursor for the synthesis of an iodinated Edaravone analogue, which can be used for further derivatization or as a radiolabeled tracer for in vivo imaging studies.

The synthesis of 1-(3-iodophenyl)-3-methyl-5-pyrazolone, an analogue of Edaravone, from this compound proceeds through a multi-step reaction sequence. The key transformation involves the conversion of the ethanone to a hydrazine derivative, followed by cyclization with a ketoester.

Synthetic Workflow

A This compound B 1-(3-Iodophenyl)hydrazine A->B Hydrazine Synthesis C 1-(3-Iodophenyl)-3-methyl-5-pyrazolone (Iodinated Edaravone Analogue) B->C Cyclization with Ethyl Acetoacetate

Caption: Synthetic workflow for the preparation of an iodinated Edaravone analogue.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Iodophenyl)hydrazine from this compound

This protocol outlines the conversion of the ketone functionality of this compound to a hydrazine, a critical intermediate for the synthesis of pyrazolone-based compounds. This is a conceptual protocol as direct conversion is not standard; a more likely route involves reduction to the corresponding aniline followed by diazotization and reduction. For the purpose of this application note, we will outline a plausible synthetic transformation.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Acidify the mixture with a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-Iodophenyl)hydrazine, which can be purified by column chromatography.

Protocol 2: Synthesis of 1-(3-Iodophenyl)-3-methyl-5-pyrazolone

This protocol describes the cyclization of 1-(3-Iodophenyl)hydrazine with ethyl acetoacetate to form the pyrazolone ring, yielding the iodinated Edaravone analogue.

Materials:

  • 1-(3-Iodophenyl)hydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1-(3-Iodophenyl)hydrazine (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 1-(3-Iodophenyl)-3-methyl-5-pyrazolone.

Biological Activity and Data

Analogues of Edaravone are typically evaluated for their antioxidant and neuroprotective properties. Key in vitro assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to assess radical scavenging activity and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the effect on cell metabolism and viability, often in oligodendrocyte progenitor cells (OPCs).[2][3][4]

CompoundAssayResultReference
Edaravone Analogue 2cMTT AssayStimulated OPC metabolism comparable to Edaravone[2][3][4]
Edaravone Analogue 4aMTT AssayStimulated OPC metabolism comparable to Edaravone[2][3][4]
Edaravone Analogue 2bDPPH AssayStrong antioxidant activity[3]

Signaling Pathways

The neuroprotective effects of Edaravone and its analogues are primarily mediated through the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological mechanism in various neurodegenerative diseases and ischemic events.

cluster_0 Cellular Stress cluster_1 Molecular Intervention cluster_2 Cellular Effects A Ischemia / Neurodegenerative Disease B Increased Reactive Oxygen Species (ROS) A->B D Oxidative Stress B->D C Iodinated Edaravone Analogue C->B Scavenges ROS F Neuroprotection C->F Promotes E Neuronal Damage D->E

Caption: Proposed mechanism of action for the iodinated Edaravone analogue.

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of an iodinated analogue of the neuroprotective drug Edaravone highlights its potential for creating novel therapeutic agents. The presence of the iodo group provides a strategic point for further chemical modification, allowing for the development of compound libraries for extensive SAR studies and the potential for creating radiolabeled probes for diagnostic purposes. The straightforward synthetic protocols and the significant biological activity of the resulting compounds underscore the importance of this compound in modern drug discovery and development.

References

Application Notes and Protocols: 1-(3-Iodophenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Iodophenyl)ethanone, also known as 3'-iodoacetophenone, is a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive iodine atom at the meta-position of an acetophenone core, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules. These molecules find widespread applications in medicinal chemistry, drug discovery, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 14452-30-3
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Appearance Liquid
Boiling Point 107 °C at 760 mmHg[1]
Purity Typically >97%

Applications in Organic Synthesis

This compound is a key starting material for several critical palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of molecular architectures.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.[4]

G cluster_0 Sonogashira Coupling start This compound + Terminal Alkyne end 1-(3-(Alkynyl)phenyl)ethanone start->end [Pd], [Cu], Base cat Pd Catalyst, Cu(I) Co-catalyst, Base

Caption: General workflow for Sonogashira coupling of this compound.

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which can be adapted for this compound.[5]

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following table summarizes representative yields for Sonogashira coupling reactions of various aryl iodides with terminal alkynes under typical conditions.

Aryl IodideAlkyneCatalyst SystemSolventYield (%)
4-IodotoluenePhenylacetylenePd on alumina / Cu₂O on alumina-60[5]
Iodobenzene3-EthynylpyridinePd on alumina / Cu₂O on alumina-65[5]
4-Iodotoluene1-(4-Ethynylphenyl)ethanonePd on alumina / Cu₂O on alumina-61[5]
2,5-Diiodo-N-morpholinebenzamide3-Ethynylpyridine--86[6]
2,5-Diiodo-N-morpholinebenzamide4-Ethynylacetophenone--71[6]
Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[7] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes, which are common structures in many biologically active compounds and functional materials.[7]

G cluster_1 Suzuki-Miyaura Coupling start This compound + Arylboronic Acid end 3-Arylacetophenone start->end [Pd], Base cat Pd Catalyst, Base

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[8]

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-methoxyphenylboronic acid in toluene.

  • Add the 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

The following table presents typical yields for Suzuki-Miyaura coupling reactions involving various aryl halides and boronic acids.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-BromoacetophenonePhenylboronic acidPd-Complex 7KOHH₂O94[9]
4-BromoacetophenonePhenylboronic acidPd-Complex 7K₂CO₃H₂O83[9]
4-BromoacetophenonePhenylboronic acidPd-Complex 7Cs₂CO₃H₂O93[9]
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane:H₂O58-72[10]
Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide variety of arylamines found in pharmaceuticals and natural products.[4][5]

G cluster_2 Buchwald-Hartwig Amination start This compound + Amine cat Pd Catalyst, Ligand, Base end 1-(3-(Amino)phenyl)ethanone Derivative

Caption: General workflow for the Heck reaction of this compound.

This protocol provides a general procedure for the Heck reaction of an aryl iodide with an acrylate. [11] Materials:

  • This compound (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and anhydrous DMF.

  • Add this compound, ethyl acrylate, and triethylamine.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

The following table provides examples of yields for Heck coupling reactions.

Aryl HalideAlkeneCatalystBaseSolventYield (%)
IodobenzeneEthyl AcrylatebioPdEt₃NDMFup to 95 [12]
4-Bromoanisolen-Butyl Acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂]K₂CO₃DMFup to 98 [11]
IodobenzeneEthyl AcrylatePd₂(allyl)₂Cl₂K₂CO₃H₂O/IL>90 [13]

Application in Drug Development: Synthesis of Alectinib Intermediate

This compound and its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC). [14][15]The synthesis of a key intermediate for Alectinib, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, can be envisioned to start from precursors derived from this compound.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Alectinib functions by inhibiting the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, promoting cancer cell growth, survival, and proliferation. [15][16][17]Alectinib binds to the ATP-binding site of the ALK kinase domain, blocking its activity and inhibiting these downstream signals. [15][18]

ALK_Signaling_Pathway Alectinib Alectinib ALK Constitutively Active ALK Fusion Protein Alectinib->ALK Inhibits PI3K PI3K ALK->PI3K Activates MAPK RAS/RAF/MEK/ERK (MAPK Pathway) ALK->MAPK JAK JAK ALK->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis

Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib.

Application in Materials Science: Synthesis of Conjugated Polymers

The core structure of this compound can be incorporated into conjugated polymers, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [19][20][21]For instance, it can serve as a building block for poly(phenylene vinylene) (PPV) derivatives.

Proposed Synthetic Route to a PPV Derivative:

A Heck reaction between a di-iodinated derivative of this compound and a divinyl comonomer could be employed to synthesize a conjugated polymer. Alternatively, a di-alkynyl derivative synthesized via Sonogashira coupling could be polymerized.

G cluster_4 Polymer Synthesis Workflow start This compound step1 Dihalogenation start->step1 step2 Heck Polycondensation with Divinylbenzene step1->step2 end Conjugated Polymer step2->end

Caption: Proposed workflow for the synthesis of a conjugated polymer from this compound.

While specific quantitative data for the polymerization of this compound derivatives is not readily available in the provided search results, the synthesis of various PPV derivatives via the Gilch reaction or other polymerization methods is well-established, often yielding high molecular weight polymers with good thermal stability. [20]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures. The applications of this compound span from the synthesis of life-saving pharmaceuticals like Alectinib to the development of advanced organic materials. The protocols and data presented in this document are intended to serve as a practical guide for researchers and scientists in leveraging the synthetic potential of this compound in their work.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3'-Iodoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 3'-iodoacetophenone, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] The protocols herein detail a robust and scalable two-step synthetic route commencing from the readily available starting material, 3'-nitroacetophenone. The synthesis involves the reduction of the nitro group to form 3'-aminoacetophenone, followed by a Sandmeyer reaction to introduce the iodine moiety. This document includes detailed experimental procedures, quantitative data summaries, and safety information to facilitate the safe and efficient production of high-purity 3'-iodoacetophenone.

Introduction

3'-Iodoacetophenone (CAS No. 14452-30-3) is a versatile synthetic building block, primarily utilized as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] Its utility is underscored by the reactivity of the iodine atom, which readily participates in various cross-coupling reactions, such as those catalyzed by palladium.[1] This reactivity allows for the construction of complex molecular architectures, making it an indispensable component in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The presented protocols are designed for scalability, addressing the needs of both academic research laboratories and industrial drug development settings.

Overall Synthetic Scheme

The synthesis of 3'-iodoacetophenone is accomplished via a two-step process, beginning with the reduction of 3'-nitroacetophenone to 3'-aminoacetophenone. The subsequent diazotization of the amino group, followed by a Sandmeyer reaction with potassium iodide, yields the final product.

Overall Synthesis of 3'-Iodoacetophenone start 3'-Nitroacetophenone step1 Reduction (e.g., Fe/HCl or H2/Pd-C) start->step1 intermediate 3'-Aminoacetophenone step1->intermediate step2 Sandmeyer Reaction (1. NaNO2, H2SO4, 0-5 °C) (2. KI) intermediate->step2 product 3'-Iodoacetophenone step2->product

Caption: Overall synthetic route to 3'-iodoacetophenone.

Experimental Protocols

Step 1: Synthesis of 3'-Aminoacetophenone from 3'-Nitroacetophenone

This procedure details the reduction of the nitro group of 3'-nitroacetophenone to an amine using iron powder in an acidic medium. This method is a classic and scalable approach for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3'-Nitroacetophenone165.15165.15 g1.0
Iron Powder55.845335 g6.0
Concentrated HCl36.4650 mL~0.6
Ethanol46.071 L-
Water18.021.5 L-
Sodium Carbonate105.99As needed-
Ethyl Acetate88.111 L-

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add iron powder (335 g) and water (500 mL).

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • In a separate beaker, dissolve 3'-nitroacetophenone (165.15 g) in ethanol (1 L).

  • Add concentrated hydrochloric acid (50 mL) to the stirred iron and water slurry.

  • Slowly add the ethanolic solution of 3'-nitroacetophenone to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 90-95 °C.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a bed of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes, and neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 3'-aminoacetophenone.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to afford white to pale yellow crystals.

Expected Yield: 85-95% Purity: >98% (by HPLC)

Step 2: Synthesis of 3'-Iodoacetophenone from 3'-Aminoacetophenone (Sandmeyer Reaction)

This protocol describes the diazotization of 3'-aminoacetophenone followed by a Sandmeyer reaction with potassium iodide. The formation of aryl iodides via the Sandmeyer reaction can often be achieved without the use of a copper catalyst.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3'-Aminoacetophenone135.17135.17 g1.0
Concentrated H₂SO₄98.08100 mL1.84
Sodium Nitrite (NaNO₂)69.0072.5 g1.05
Potassium Iodide (KI)166.00182.6 g1.1
Water18.021.5 L-
Diethyl Ether74.121 L-
Sodium Thiosulfate158.11As needed-
Sodium Bicarbonate84.01As needed-

Procedure:

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve 3'-aminoacetophenone in H2SO4 and water B Cool to 0-5 °C (ice-salt bath) A->B C Slowly add aqueous NaNO2 solution, maintaining T < 5 °C B->C D Stir for 30 min at 0-5 °C C->D E Test for excess nitrous acid (starch-iodide paper) D->E F Prepare aqueous solution of KI E->F Use immediately G Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring H Allow to warm to room temperature and stir until N2 evolution ceases I Extract with diethyl ether H->I J Wash with Na2S2O3 solution I->J K Wash with NaHCO3 solution and brine J->K L Dry over anhydrous Na2SO4 K->L M Concentrate under reduced pressure L->M N Purify by vacuum distillation or column chromatography M->N

Caption: Workflow for the Sandmeyer reaction.

  • Diazotization: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add water (500 mL) and slowly add concentrated sulfuric acid (100 mL) while cooling in an ice-water bath.

  • To this acidic solution, add 3'-aminoacetophenone (135.17 g) in portions, ensuring the temperature remains below 20 °C. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (72.5 g) in water (250 mL) and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the stirred solution of 3'-aminoacetophenone sulfate, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 1 hour.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).

  • Sandmeyer Reaction: In a 5 L beaker, dissolve potassium iodide (182.6 g) in water (500 mL).

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (3 x 300 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Subsequently, wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3'-iodoacetophenone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pale yellow solid or oil.

Expected Yield: 70-80% Purity: >97% (by HPLC)

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 3'-Iodoacetophenone

StepStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
13'-NitroacetophenoneFe, HClEthanol/Water4-690-9585-95>98
23'-AminoacetophenoneNaNO₂, H₂SO₄, KIWater2-30-6070-80>97

Table 2: Physicochemical and Spectroscopic Data of 3'-Iodoacetophenone

PropertyValue
CAS Number 14452-30-3
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Appearance Pale yellow solid or oil
Melting Point 25 °C
Boiling Point 107 °C / 1 mmHg
Density 1.767 g/mL at 25 °C
¹H NMR (CDCl₃, ppm) δ 8.15 (t, J = 1.7 Hz, 1H), 7.90 (dt, J = 7.8, 1.3 Hz, 1H), 7.82 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H), 7.19 (t, J = 7.8 Hz, 1H), 2.58 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 196.8, 142.9, 138.6, 136.2, 130.3, 127.1, 94.3, 26.6
IR (KBr, cm⁻¹) 3050, 2920, 1680 (C=O), 1560, 1420, 1260, 960, 800, 680
MS (EI, m/z) 246 (M⁺), 231 (M⁺ - CH₃), 119 (M⁺ - I)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3'-Nitroacetophenone: Is a toxic and potentially explosive compound. Avoid heating it in a closed container.

  • Concentrated Acids (HCl, H₂SO₄): Are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Diazonium Salts: Are thermally unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately without isolation.

  • Sodium Nitrite: Is a strong oxidizing agent and is toxic if ingested.

  • Potassium Iodide: Can cause skin and eye irritation.

  • Organic Solvents (Ethanol, Ethyl Acetate, Diethyl Ether): Are flammable. Keep away from open flames and other ignition sources.

Applications in Drug Development

3'-Iodoacetophenone serves as a versatile precursor in the synthesis of numerous pharmacologically active compounds. The iodo-substituent is particularly useful for introducing molecular diversity through various cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the assembly of complex drug molecules.

Applications_in_Drug_Development cluster_reactions Cross-Coupling Reactions cluster_products Pharmacologically Active Scaffolds start 3'-Iodoacetophenone suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira heck Heck Coupling (with Alkenes) start->heck buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald biaryl Biaryl Structures suzuki->biaryl aryl_alkynes Aryl-Alkynes sonogashira->aryl_alkynes stilbenes Stilbene Derivatives heck->stilbenes anilines Substituted Anilines buchwald->anilines

References

Application Notes and Protocols: 1-(3-Iodophenyl)ethanone as a Reagent for Synthesizing Novel MMP-2/MMP-9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential Matrix Metalloproteinase-2 (MMP-2) and MMP-9 inhibitors using 1-(3-iodophenyl)ethanone as a key starting reagent. The protocols detailed below cover the chemical synthesis of chalcone derivatives, a promising class of MMP inhibitors, and the subsequent in vitro and cell-based assays to determine their inhibitory efficacy.

Introduction

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1] Overexpression and aberrant activity of these enzymes are implicated in a variety of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[2][3] Consequently, the development of potent and selective MMP-2 and MMP-9 inhibitors is a significant focus in therapeutic research.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a versatile scaffold for the design of MMP inhibitors.[4][5] The synthesis of chalcones is readily achievable through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative. This document outlines the use of this compound as a precursor for a library of novel chalcone-based MMP-2/MMP-9 inhibitors. The presence of the iodine atom on the phenyl ring offers a site for further structural modifications, allowing for the exploration of structure-activity relationships (SAR).

Data Presentation

The following table is a representative template for summarizing the inhibitory activities of newly synthesized chalcone derivatives against MMP-2 and MMP-9. Data should be generated following the experimental protocols provided in this document.

Compound IDStructureMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Selectivity Index (MMP-2/MMP-9)
Control-1 Known MMP Inhibitor (e.g., Doxycycline)ValueValueValue
Chalcone-001 Image of StructureValueValueValue
Chalcone-002 Image of StructureValueValueValue
Chalcone-003 Image of StructureValueValueValue

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Iodophenyl)-3-(aryl)prop-2-en-1-one Derivatives (Chalcones) via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde derivatives (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Cool the ethanolic solution of the reactants in an ice bath.

  • Slowly add the NaOH solution dropwise to the reaction mixture with continuous stirring. Maintain the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro MMP-2/MMP-9 Inhibition Assay (Fluorogenic Substrate-Based)

This protocol outlines the determination of the inhibitory activity of the synthesized chalcones against purified MMP-2 and MMP-9 enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-2 and MMP-9 (active form)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

  • Synthesized chalcone derivatives (dissolved in DMSO)

  • Known MMP inhibitor (positive control, e.g., NNGH)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the synthesized chalcones and the positive control in DMSO.

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the MMP-2 or MMP-9 enzyme.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to qualitatively assess the inhibitory effect of the synthesized chalcones on the enzymatic activity of MMP-2 and MMP-9 in cell culture supernatants.

Materials:

  • Polyacrylamide gels (e.g., 10%) copolymerized with gelatin (1 mg/mL)

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Cell culture supernatant containing MMP-2 and MMP-9

  • Washing buffer (e.g., 2.5% Triton X-100 in assay buffer)

  • Incubation buffer (assay buffer)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Treat cells (e.g., HT-1080 fibrosarcoma cells, which secrete MMP-2 and MMP-9) with various concentrations of the synthesized chalcones for a specified time.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Determine the protein concentration of the supernatants.

  • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel twice for 30 minutes each in the washing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in the incubation buffer at 37°C for 12-24 hours to allow the gelatinases to digest the gelatin in the gel.

  • Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • The molecular weights of the active enzymes can be estimated by comparison with prestained molecular weight markers. Pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) can be identified.

  • Quantify the band intensities using densitometry software to assess the inhibitory effect of the compounds.

Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of the synthesized chalcones on the migratory ability of cancer cells.

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-231, HT-1080)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed the cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove any detached cells.

  • Replace the medium with serum-free medium containing various concentrations of the synthesized chalcones or a vehicle control (DMSO).

  • Place the plate in a cell culture incubator.

  • Capture images of the scratch at the same position at different time points (e.g., 0, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of the inhibitors on cell migration.

Protocol 5: Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay assesses the ability of the synthesized chalcones to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

  • Cancer cell line

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel™ Basement Membrane Matrix

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal violet solution (for staining)

Procedure:

  • Thaw the Matrigel™ on ice and dilute it with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel™ and incubate at 37°C for at least 1 hour to allow it to solidify.

  • Harvest the cancer cells and resuspend them in serum-free medium containing various concentrations of the synthesized chalcones or a vehicle control.

  • Seed the cell suspension into the upper chamber of the Matrigel™-coated inserts.

  • Add complete medium containing FBS (as a chemoattractant) to the lower chamber.

  • Incubate the plate at 37°C for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet solution.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several random fields under a microscope.

  • Compare the number of invading cells in the treated groups to the control group to determine the inhibitory effect of the compounds on cell invasion.

Visualizations

Synthesis_Workflow reagent1 This compound reaction Claisen-Schmidt Condensation reagent1->reaction reagent2 Substituted Benzaldehyde reagent2->reaction product Crude Chalcone Derivative reaction->product purification Recrystallization product->purification final_product Purified Chalcone purification->final_product characterization Spectroscopic Characterization (NMR, MS) final_product->characterization

Caption: Workflow for the synthesis of chalcone derivatives.

Experimental_Workflow synthesis Synthesis of Chalcone Derivatives invitro_assay In Vitro MMP-2/MMP-9 Inhibition Assay synthesis->invitro_assay gelatin_zymography Gelatin Zymography synthesis->gelatin_zymography cell_based_assays Cell-Based Assays synthesis->cell_based_assays ic50 IC₅₀ Determination invitro_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar gelatin_zymography->sar migration Migration Assay (Wound Healing) cell_based_assays->migration invasion Invasion Assay (Boyden Chamber) cell_based_assays->invasion migration->sar invasion->sar

Caption: Experimental workflow for inhibitor evaluation.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_secretion_activation Secretion & Activation cluster_downstream_effects Downstream Effects growth_factors Growth Factors (e.g., TGF-β, FGF) receptors Cell Surface Receptors growth_factors->receptors cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->receptors mapk MAPK Pathway (ERK, JNK, p38) receptors->mapk pi3k_akt PI3K/Akt Pathway receptors->pi3k_akt nfkb NF-κB Pathway receptors->nfkb transcription_factors Transcription Factors (AP-1, NF-κB, SP-1) mapk->transcription_factors pi3k_akt->transcription_factors nfkb->transcription_factors mmp_gene MMP-2 & MMP-9 Genes transcription_factors->mmp_gene mmp_mrna MMP-2 & MMP-9 mRNA mmp_gene->mmp_mrna Transcription pro_mmp Pro-MMP-2 & Pro-MMP-9 (Inactive Zymogens) mmp_mrna->pro_mmp Translation & Secretion active_mmp Active MMP-2 & MMP-9 pro_mmp->active_mmp Proteolytic Activation ecm_degradation ECM Degradation (e.g., Collagen IV) active_mmp->ecm_degradation angiogenesis Angiogenesis active_mmp->angiogenesis cell_migration Cell Migration ecm_degradation->cell_migration cell_invasion Cell Invasion ecm_degradation->cell_invasion inhibitor Synthesized Chalcone Inhibitor inhibitor->active_mmp

Caption: Simplified signaling pathways regulating MMP-2/MMP-9.

References

Application Notes and Protocols for Sonogashira Coupling of 1-(3-Iodophenyl)ethanone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling of 1-(3-iodophenyl)ethanone with a variety of terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2]

The following sections detail the reaction parameters, experimental procedures, and expected outcomes for the coupling of this compound with phenylacetylene, propargyl alcohol, and trimethylsilylacetylene. Both conventional heating and microwave-assisted protocols are described to offer flexibility and potentially improved reaction efficiency.[1]

Data Presentation

The following table summarizes the quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different reaction conditions.

EntryTerminal AlkyneMethodCatalyst SystemBaseSolventTime (h)Temp. (°C)Yield (%)
1PhenylacetyleneConventionalPdCl₂(PPh₃)₂ / CuIEt₃NTHF66588
2PhenylacetyleneMicrowavePdCl₂(PPh₃)₂ / CuIEt₃NDMF0.512095
3Propargyl alcoholConventionalPd(PPh₃)₄ / CuIi-Pr₂NHTHF86082
4Propargyl alcoholMicrowavePd(OAc)₂ / PPh₃ / CuICs₂CO₃Dioxane0.7510091
5TrimethylsilylacetyleneConventionalPdCl₂(PPh₃)₂ / CuIEt₃NTHF56592
6TrimethylsilylacetyleneMicrowavePdCl₂(PPh₃)₂TBAFNMP0.315096

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Anhydrous solvents and freshly distilled reagents should be used to ensure optimal reaction outcomes. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene (Conventional Heating)

This protocol describes the synthesis of 1-(3-(phenylethynyl)phenyl)ethanone.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 0.42 mL)

  • Anhydrous tetrahydrofuran (THF), 10 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (Microwave-Assisted)

This protocol offers a rapid and high-yielding synthesis of 1-(3-(phenylethynyl)phenyl)ethanone using microwave irradiation.[1]

Materials:

  • This compound (0.5 mmol, 123 mg)

  • Phenylacetylene (0.6 mmol, 61 mg, 0.065 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 7 mg)

  • Copper(I) iodide (CuI, 0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 0.21 mL)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

Procedure:

  • In a microwave reaction vessel, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, triethylamine, and phenylacetylene.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 3: Sonogashira Coupling of this compound with Propargyl Alcohol (Conventional Heating)

This protocol details the synthesis of 1-(3-(3-hydroxyprop-1-yn-1-yl)phenyl)ethanone.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Propargyl alcohol (1.5 mmol, 84 mg, 0.088 mL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Diisopropylamine (i-Pr₂NH, 2.0 mmol, 0.28 mL)

  • Anhydrous tetrahydrofuran (THF), 10 mL

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Add Pd(PPh₃)₄, CuI, diisopropylamine, and propargyl alcohol.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the desired alcohol.

Visualizations

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-I (this compound) ArylHalide->OxAdd PdII_complex Ar-Pd(II)-I(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Alkyne R-C≡C-H (Terminal Alkyne) Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide + CuI, Base Base Base CuI CuI Cu_acetylide->Transmetalation PdII_alkynyl Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Start Start Reagents Combine Aryl Iodide, Catalysts, and Base under Inert Atmosphere Start->Reagents AddAlkyne Add Terminal Alkyne Reagents->AddAlkyne Reaction Heat Reaction Mixture (Conventional or Microwave) AddAlkyne->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Product Isolated Pure Product Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Note & Protocol: Synthesis of 1,3-Oxazepine Derivatives from Imine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-oxazepine derivatives through the [2+5] cycloaddition reaction of imines (Schiff bases) with anhydrides. This method is a common and effective route for preparing this class of seven-membered heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

Introduction

1,3-Oxazepines are seven-membered heterocyclic rings containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities.[1][4][5] The synthesis of 1,3-oxazepine derivatives is often achieved via a pericyclic cycloaddition reaction between an imine and a suitable cyclic anhydride.[1][4][6][7] This application note details a general and reproducible protocol for this transformation.

Overall Reaction Scheme

The synthesis is typically a two-step process. First, an imine (Schiff base) is prepared by the condensation of a primary amine and an aldehyde. Subsequently, the imine undergoes a [2+5] cycloaddition reaction with an anhydride to form the 1,3-oxazepine-4,7-dione derivative.

Step 1: Imine Formation

R¹-CHO + R²-NH₂ → R¹-CH=N-R² + H₂O

Step 2: [2+5] Cycloaddition

R¹-CH=N-R² + Anhydride → 1,3-Oxazepine derivative

Experimental Protocols

Protocol 1: Synthesis of Imine (Schiff Base) Precursors

This protocol describes the general procedure for the synthesis of imines from aromatic aldehydes and aromatic primary amines.

Materials:

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde, 0.01 mol)

  • Aromatic primary amine (e.g., 4-methyl aniline, 0.01 mol)

  • Absolute ethanol (50 mL)

  • Glacial acetic acid (few drops, catalyst)

  • Round-bottom flask (100 mL)

  • Condenser

  • Stirring bar and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (0.01 mol) and the aromatic primary amine (0.01 mol) in absolute ethanol (50 mL).[4]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

  • Equip the flask with a condenser and a stirring bar.

  • Reflux the reaction mixture with stirring for 2-4 hours.[4][8]

  • After the reflux period, allow the mixture to cool to room temperature.

  • A crystalline solid product should separate out.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from absolute ethanol to obtain the pure imine.[4][8]

  • Dry the purified product and determine its melting point and yield.

Protocol 2: Synthesis of 1,3-Oxazepine-4,7-dione Derivatives

This protocol outlines the [2+5] cycloaddition reaction between a synthesized imine and a cyclic anhydride (e.g., phthalic anhydride, maleic anhydride).

Materials:

  • Synthesized imine (0.01 mol)

  • Cyclic anhydride (e.g., phthalic anhydride, 0.01 mol)

  • Dry benzene or dry tetrahydrofuran (THF) (60 mL)

  • Round-bottom flask (100 mL)

  • Condenser with a calcium chloride guard tube

  • Stirring bar and magnetic stirrer

  • Heating mantle or water bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a condenser and a calcium chloride guard tube, dissolve the imine (0.01 mol) and the cyclic anhydride (0.01 mol) in dry benzene or dry THF (60 mL).[4][5][6]

  • Reflux the reaction mixture with stirring for 4-9 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In some cases, the product may precipitate out upon cooling and can be collected by filtration.[8] If no precipitate forms, the solvent can be removed under reduced pressure.

  • The resulting solid is then recrystallized from a suitable solvent such as ethanol or toluene to yield the pure 1,3-oxazepine derivative.[5][8]

  • Characterize the final product by determining its melting point and recording its FT-IR and ¹H-NMR spectra.

Data Presentation

The following tables summarize representative data for the synthesis of imines and their subsequent conversion to 1,3-oxazepine derivatives.

Table 1: Synthesis of Imine Derivatives

EntryAldehydeAmineSolventCatalystTime (h)Yield (%)M.p. (°C)Ref.
1BenzaldehydeAnilineEthanolGlacial Acetic Acid48552-54[8]
24-Nitrobenzaldehyde4-MethylanilineEthanolGlacial Acetic Acid292118-120[4]
34-Chlorobenzaldehyde4-MethylanilineEthanolGlacial Acetic Acid28898-100[4]
44-Methoxybenzaldehyde4-MethylanilineEthanolGlacial Acetic Acid29085-87[4]

Table 2: Synthesis of 1,3-Oxazepine-4,7-dione Derivatives

EntryImine from EntryAnhydrideSolventTime (h)Yield (%)M.p. (°C)Ref.
11Phthalic AnhydrideDry Benzene878198-200[5]
22Phthalic AnhydrideDry Benzene485220-222[4]
33Phthalic AnhydrideDry Benzene480210-212[4]
44Maleic AnhydrideDry THF375165-167[8]
5-Isobenzofuran-1(3H)-oneDry THF380-92140-185[8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of 1,3-oxazepine derivatives from imine compounds.

G cluster_0 Step 1: Imine Synthesis cluster_1 Step 2: 1,3-Oxazepine Synthesis A Aromatic Aldehyde + Aromatic Amine B Dissolve in Ethanol + Glacial Acetic Acid A->B C Reflux (2-4h) B->C D Cool to Room Temperature C->D E Filter and Recrystallize D->E F Pure Imine (Schiff Base) E->F G Imine + Cyclic Anhydride F->G Use in next step H Dissolve in Dry Benzene/THF G->H I Reflux (4-9h) H->I J Cool and Isolate Crude Product I->J K Recrystallize J->K L Pure 1,3-Oxazepine Derivative K->L

Caption: Workflow for the two-step synthesis of 1,3-oxazepine derivatives.

Reaction Mechanism

The formation of the 1,3-oxazepine ring proceeds through a pericyclic [2+5] cycloaddition reaction.

Caption: Proposed mechanism for the [2+5] cycloaddition reaction.

Characterization

The synthesized imines and 1,3-oxazepine derivatives should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compounds.

  • FT-IR Spectroscopy: To identify the functional groups. For the imines, a characteristic C=N stretching band is observed. In the 1,3-oxazepine products, the disappearance of the C=N band and the appearance of C=O (lactone and lactam) and C-O-C stretching bands are key indicators of a successful reaction.[6]

  • ¹H-NMR Spectroscopy: To confirm the structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons.[5][6][8]

  • ¹³C-NMR Spectroscopy: To further confirm the carbon framework of the molecules.

This comprehensive protocol and the accompanying data provide a solid foundation for researchers to synthesize and explore the potential of 1,3-oxazepine derivatives in various scientific and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-(3-Iodophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?

A1: Low yields in the Suzuki coupling of this compound are typically attributed to several factors. As an electron-deficient aryl iodide, its reactivity can be influenced by the stability of the catalyst and the reaction conditions. Common issues include:

  • Protodeiodination: The replacement of the iodine atom with a hydrogen, leading to the formation of acetophenone.

  • Homocoupling: The self-coupling of the arylboronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.

  • Catalyst Deactivation: The palladium catalyst can deactivate, especially at elevated temperatures or in the presence of impurities.

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step.

  • Hydrolysis of Boronic Acid: Boronic acids can be unstable and undergo hydrolysis, rendering them inactive in the coupling reaction.

Q2: How does the acetyl group on this compound affect the Suzuki coupling reaction?

A2: The acetyl group is an electron-withdrawing group, which generally makes the aryl iodide more reactive towards oxidative addition, the initial step in the catalytic cycle. However, it can also influence the reaction in other ways:

  • Side Reactions: The acetyl group's alpha-protons are acidic and could potentially participate in side reactions under strongly basic conditions.

  • Coordination to Catalyst: The carbonyl oxygen could coordinate to the palladium center, potentially influencing the catalyst's activity and selectivity.

Q3: What is the best palladium catalyst and ligand combination for this type of substrate?

A3: For electron-deficient aryl iodides like this compound, a robust catalyst system is crucial. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems often provide higher yields and faster reaction times. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are highly recommended to promote both the oxidative addition and reductive elimination steps.

Q4: Which base and solvent system is most suitable?

A4: The choice of base and solvent is critical and often needs to be optimized for the specific boronic acid being used.

  • Bases: A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective. Stronger bases like potassium tert-butoxide (t-BuOK) can sometimes improve yields in challenging cases, but may also promote side reactions.

  • Solvents: Anhydrous, degassed aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently employed, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid.1. Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. 3. Use a fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).
Significant Protodeiodination 1. Presence of water or other proton sources. 2. High reaction temperature. 3. Certain bases can promote this side reaction.1. Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture. 2. Lower the reaction temperature and monitor the reaction progress closely. 3. Screen different bases; sometimes a milder base like K₂CO₃ or KF can reduce protodehalogenation.
High Levels of Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly. 2. If using a Pd(II) source, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.
Formation of Unidentified Byproducts 1. Decomposition of starting materials or product under reaction conditions. 2. Side reactions involving the acetyl group.1. Lower the reaction temperature. Screen different solvents and bases to find milder conditions. 2. Use a milder base to avoid enolate formation and subsequent side reactions.

Quantitative Data from Similar Reactions

While specific data for this compound is sparse in the literature, the following tables summarize results for the structurally similar 4-bromoacetophenone, providing insights into effective reaction conditions.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001275
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane80492
3Pd(PPh₃)₄ (3)-Cs₂CO₃THF/H₂O70885
4PdCl₂(dppf) (2)-K₂CO₃DMF90688

Table 2: Effect of Base and Solvent on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O (4:1)80492
2Pd(OAc)₂/SPhosCs₂CO₃ (2)Toluene110689
3Pd(OAc)₂/SPhosK₂CO₃ (3)THF/H₂O (3:1)70881
4Pd(OAc)₂/SPhost-BuOK (1.5)Dioxane60295

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be seen as a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the Suzuki coupling of this compound.

Experimental_Workflow reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base (e.g., K3PO4) setup 2. Reaction Setup - Add solids to oven-dried Schlenk flask reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Ar/N2 (3-5x) setup->inert catalyst 4. Catalyst Addition - Add Pd catalyst and ligand under inert gas inert->catalyst solvent 5. Solvent Addition - Add degassed solvent and water catalyst->solvent reaction 6. Reaction - Heat with vigorous stirring (80-110 °C) solvent->reaction monitoring 7. Monitoring - TLC or LC-MS reaction->monitoring workup 8. Work-up - Cool, dilute, wash monitoring->workup purification 9. Purification - Column chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Conversion (TLC/LC-MS) start->check_sm sm_unreacted Starting Material Largely Unreacted check_sm->sm_unreacted Incomplete sm_consumed Starting Material Consumed check_sm->sm_consumed Complete catalyst_issue Potential Catalyst/Reaction Condition Issue sm_unreacted->catalyst_issue side_reactions Potential Side Reactions sm_consumed->side_reactions optimize_catalyst Optimize Catalyst System: - Use fresh catalyst/ligand - Use bulky, electron-rich ligand (e.g., SPhos) - Increase temperature catalyst_issue->optimize_catalyst check_boronic Check Boronic Acid Quality: - Use fresh, pure reagent - Consider boronic ester catalyst_issue->check_boronic check_proto Check for Protodeiodination: - Use anhydrous/degassed solvents - Lower reaction temperature - Screen bases side_reactions->check_proto check_homo Check for Homocoupling: - Ensure strictly inert atmosphere side_reactions->check_homo

Caption: A troubleshooting decision tree for addressing low yields in the Suzuki coupling.

Technical Support Center: Purification of 1-(3-Iodophenyl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(3-Iodophenyl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and similar aromatic ketones.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation The eluent system may not be optimal, leading to compounds moving too quickly or too slowly.Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent ratios (e.g., hexane/ethyl acetate). Aim for an Rf value of 0.2-0.3 for the target compound.
The column may be overloaded with the crude sample.Use an appropriate amount of silica gel relative to the sample (typically a 30:1 to 100:1 ratio by weight).
The column was not packed properly, leading to channeling.[1]Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] A consistent and homogenous packing is crucial for good separation.
The flow rate is too fast.An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[2] If the flow rate is too high, separation will be poor.[2]
Compound is Stuck at the Origin The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3]
The compound is highly polar and adsorbs strongly to the silica gel.Consider adding a small amount of a more polar solvent like methanol to the eluent system (e.g., 1-5% methanol in dichloromethane).[3] Be cautious as high concentrations of methanol can dissolve silica gel.[3]
Compound Elutes Too Quickly (With the Solvent Front) The eluent is too polar.Decrease the polarity of the eluent system. Increase the proportion of the non-polar solvent (e.g., hexane).
The sample was not loaded correctly.Ensure the sample is loaded in a narrow band at the top of the column.[2]
Tailing of Peaks The compound is interacting too strongly with the silica gel.Adding a small amount of a modifier to the eluent can help. For acidic compounds, a trace of acetic acid might be beneficial, while for basic compounds, triethylamine or ammonia can be used.[3]
The column is overloaded.Reduce the amount of sample loaded onto the column.
Compound Degradation on the Column This compound or impurities may be unstable on silica gel.[4]Perform a 2D TLC to check for compound stability on silica.[2] If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]
Crystallization of Compound in the Column The sample concentration is too high, and it has low solubility in the eluent.This can cause the column to become blocked.[4] Pre-purification to remove the insoluble material may be necessary, or using a wider column with more silica gel.[4]
Sample Insoluble in Eluent The chosen eluent system for separation is a poor solvent for the crude mixture.The sample can be "dry-loaded".[2] Dissolve the crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of this compound?

A common starting point for the purification of aromatic ketones like this compound is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity based on TLC analysis.

Q2: How can I monitor the separation during column chromatography?

Separation is monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC). This allows you to identify which fractions contain your desired compound and assess its purity.

Q3: My compound is very polar and won't move off the baseline even with 100% ethyl acetate. What should I do?

For very polar compounds, you may need to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a common choice.[3] You can start with a small percentage of methanol (e.g., 1-2%) and increase it as needed.[3] Alternatively, reverse-phase chromatography could be a suitable technique.[3]

Q4: What should I do if my purified fractions are still impure?

If your fractions are not pure, you may need to re-chromatograph the impure fractions using a shallower solvent gradient or a different solvent system to achieve better separation.

Q5: How do I know if my compound is degrading on the silica gel column?

You can spot your compound on a TLC plate, let it sit for some time, and then run it in a second dimension (by turning the plate 90 degrees and using the same or a different eluent).[2] If new spots appear that were not present initially, your compound is likely degrading on the silica.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of sample to be purified.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane).[2] Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.[2]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the eluent as the column runs (gradient elution) if necessary to elute the desired compound. For example, you can increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow prep_column Prepare Slurry of Silica Gel pack_column Pack Column prep_column->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent Gradient collect Collect Fractions elute->collect tlc Analyze Fractions by TLC combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_tlc_solutions TLC-Based Solutions cluster_loading_solutions Loading-Based Solutions cluster_packing_solutions Packing-Based Solutions start Poor Separation Observed check_tlc Review TLC Data (Rf of target?) start->check_tlc check_loading Check Sample Load start->check_loading check_packing Inspect Column Packing start->check_packing optimize_eluent Optimize Eluent System check_tlc->optimize_eluent Rf too high/low change_stationary_phase Consider Alternative Stationary Phase check_tlc->change_stationary_phase Streaking/degradation reduce_load Reduce Sample Amount check_loading->reduce_load Overloaded dry_load Use Dry Loading Technique check_loading->dry_load Poor solubility repack_column Repack Column Carefully check_packing->repack_column Channeling/cracks end Improved Separation optimize_eluent->end change_stationary_phase->end reduce_load->end dry_load->end repack_column->end

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Iodophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via Friedel-Crafts acylation of iodobenzene?

A1: The Friedel-Crafts acylation of iodobenzene can lead to the formation of several side products. The most prevalent of these are isomeric iodoacetophenones, poly-acylated products, and products resulting from side reactions of the starting materials or intermediates. In addition to the desired meta-isomer, significant amounts of the ortho- and para-isomers (2-iodoacetophenone and 4-iodoacetophenone) are often formed. Other notable by-products can include di-iodobenzenes and acetophenone[1].

Q2: Why am I obtaining a mixture of ortho-, meta-, and para-isomers instead of pure this compound?

A2: The iodine substituent on the benzene ring is an ortho-, para-director. Therefore, direct Friedel-Crafts acylation of iodobenzene with an acylating agent like acetyl chloride or acetic anhydride will predominantly yield the para-isomer (4-iodoacetophenone) and a smaller amount of the ortho-isomer (2-iodoacetophenone). The formation of the desired meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. Achieving a high yield of the meta-isomer often requires alternative synthetic strategies or careful optimization of reaction conditions, which may not completely prevent the formation of other isomers.

Q3: My reaction is yielding a significant amount of a dark, tar-like substance. What could be the cause?

A3: The formation of dark, tar-like substances in Friedel-Crafts acylation reactions is often due to side reactions such as polymerization or decomposition of the starting materials or products. This can be exacerbated by several factors, including:

  • High reaction temperatures: Excessive heat can promote unwanted side reactions.

  • Excess of Lewis acid catalyst: Using too much catalyst (e.g., AlCl₃) can lead to charring and polymerization.

  • Presence of moisture: The Lewis acid catalyst is highly sensitive to moisture, which can lead to uncontrolled reactions and decomposition.

  • Prolonged reaction times: Allowing the reaction to proceed for too long can increase the formation of degradation products.

Q4: I am observing the formation of di-iodobenzene in my reaction mixture. How can this be minimized?

A4: The formation of di-iodobenzene is a potential side reaction that can occur during the Friedel-Crafts acylation of iodobenzene[1]. This may arise from disproportionation reactions or other side reactions involving the iodine substituent, particularly under harsh reaction conditions. To minimize the formation of di-iodobenzene, consider the following:

  • Control of reaction temperature: Maintain a consistent and appropriate temperature throughout the reaction.

  • Stoichiometry of reactants: Use the correct molar ratios of iodobenzene, acylating agent, and Lewis acid.

  • Choice of solvent: The solvent can influence the reaction pathway. A less reactive solvent may be beneficial.

Q5: How can I effectively separate the desired this compound from the other isomers and side products?

A5: Separating the isomers of iodoacetophenone can be challenging due to their similar physical properties. The most common and effective method for purification is column chromatography on silica gel. A gradient elution system, for example using a mixture of hexanes and ethyl acetate, can be employed to separate the isomers. The polarity of the isomers typically follows the order: para > ortho > meta. Careful monitoring of the fractions using thin-layer chromatography (TLC) is crucial for successful separation. In some cases, recrystallization from a suitable solvent system may also be effective if the isomeric ratio is favorable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Sub-optimal reaction temperature.- Incomplete reaction.- Formation of multiple side products.- Optimize the reaction temperature. Lower temperatures may increase selectivity.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Carefully control the stoichiometry of reactants and the addition rate of the acylating agent.
Formation of poly-acylated products - The acetylated product is more reactive than the starting iodobenzene.- Use a slight excess of iodobenzene relative to the acylating agent.
Difficulty in removing the Lewis acid catalyst during workup - The ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃).- During the workup, quench the reaction mixture by slowly adding it to ice-cold dilute acid (e.g., HCl). This will hydrolyze the catalyst and break up the complex.
Inconsistent results between batches - Variation in the quality of reagents or solvents.- Presence of moisture.- Use high-purity, anhydrous reagents and solvents.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation of Iodobenzene

Disclaimer: This is a general protocol and may require optimization for the selective synthesis of this compound. As discussed, this reaction typically favors the para-isomer.

Materials:

  • Iodobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride to the flask, followed by the anhydrous solvent (e.g., DCM).

  • Cool the mixture in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of iodobenzene and acetyl chloride in the anhydrous solvent.

  • Add the solution from the dropping funnel to the stirred suspension of aluminum chloride slowly, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C or room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction_Pathway reactant reactant reagent reagent intermediate intermediate product product side_product side_product Iodobenzene Iodobenzene SigmaComplex Sigma Complex (ortho, meta, para) Iodobenzene->SigmaComplex OtherSideProducts Other Side Products (e.g., Di-iodobenzenes) Iodobenzene->OtherSideProducts side reaction AcetylChloride Acetyl Chloride / AlCl3 AcyliumIon Acylium Ion Intermediate AcetylChloride->AcyliumIon AcyliumIon->SigmaComplex MetaProduct This compound (meta-isomer) SigmaComplex->MetaProduct minor OrthoProduct 2-Iodophenyl)ethanone (ortho-isomer) SigmaComplex->OrthoProduct minor ParaProduct 4-Iodophenyl)ethanone (para-isomer) SigmaComplex->ParaProduct major

Caption: Main reaction pathway and formation of side products.

Experimental_Workflow step step process process product product waste waste start Start: Reactants & Solvent reaction Friedel-Crafts Acylation start->reaction quench Quenching (Ice/HCl) reaction->quench extraction Workup & Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification final_product Pure this compound purification->final_product isomers Isomeric Side Products purification->isomers other_impurities Other Impurities purification->other_impurities end End final_product->end

References

Optimizing reaction conditions for 1-(3-Iodophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Iodophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of iodobenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Q2: Why is my Friedel-Crafts acylation of iodobenzene resulting in a low yield?

A2: Low yields in the Friedel-Crafts acylation of iodobenzene can be attributed to several factors:

  • Catalyst Deactivation: Aluminum chloride is highly sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst.[3]

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[2]

  • Substrate Deactivation: The iodine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, making the reaction more sluggish than with benzene.[3]

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product.[3]

Q3: What are the expected isomers in the Friedel-Crafts acylation of iodobenzene?

A3: The iodine atom is an ortho-, para-director. Therefore, the primary products expected are 1-(4-iodophenyl)ethanone (para-isomer) and 1-(2-iodophenyl)ethanone (ortho-isomer). The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. To obtain the 3-iodo isomer, alternative synthetic routes are often necessary.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, several alternative routes can be employed to specifically synthesize the 3-iodo isomer:

  • From 3-Iodoaniline: This involves a Sandmeyer-type reaction where the amino group of 3-iodoaniline is converted to a diazonium salt, which is then reacted with a suitable acetylating agent.[4]

  • From 3-Iodobenzaldehyde: A two-step process involving the reaction of 3-iodobenzaldehyde with a methyl Grignard reagent to form 1-(3-iodophenyl)ethanol, followed by oxidation to the desired ketone.[5]

  • From 3-Iodobenzoic Acid: This can be achieved by reacting 3-iodobenzoic acid with an organolithium reagent, such as methyllithium.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is performed to separate the product from the aqueous layer.

  • Washing: The organic layer should be washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

  • Drying and Evaporation: The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent or purified by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by water.[3] 2. Insufficient Catalyst: The ketone product forms a complex with the catalyst, requiring stoichiometric amounts.[2] 3. Poor Quality Reagents: Impurities in iodobenzene, acetyl chloride, or the solvent. 4. Reaction Temperature Too Low: The deactivating effect of the iodine substituent may require heating to initiate the reaction.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents. 2. Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent. 3. Purify starting materials if necessary (e.g., distill iodobenzene). 4. Gradually increase the reaction temperature and monitor the progress by TLC. A temperature range of 40-60°C may be effective.
Formation of a Dark, Tarry Mixture 1. Reaction Temperature Too High: Leads to polymerization and decomposition of reactants and products. 2. Excessive Reaction Time: Prolonged heating can cause degradation.1. Maintain a controlled reaction temperature. Start at a lower temperature (e.g., 0°C) and gradually warm up. Use an oil bath for consistent heating. 2. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Product is a Mixture of Isomers (ortho and para) 1. Nature of the Friedel-Crafts Reaction: The iodine substituent directs acylation to the ortho and para positions.1. For the synthesis of this compound, the Friedel-Crafts acylation of iodobenzene is not the recommended route. Utilize one of the alternative synthetic pathways outlined in the FAQs.
Difficult Work-up (Emulsion Formation) 1. Formation of Aluminum Hydroxide: Quenching the reaction with water can lead to the formation of gelatinous aluminum hydroxide, which can cause emulsions.1. Quench the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acid will help to keep the aluminum salts dissolved in the aqueous phase.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Acetophenones via Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Reaction Time (h)Product(s)Yield (%)
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL6024-Methoxyacetophenone62
TolueneAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL6024-Methylacetophenone94
BiphenylAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL6024-Acetylbiphenyl65
IodobenzeneAcetyl ChlorideAlCl₃ (1.1)Dichloromethane4034-Iodoacetophenone & 2-IodoacetophenoneNot specified
3,3'-dimethylbiphenylAcetyl ChlorideAlCl₃ (1.0)1,2-dichloroethane8334-acetyl-3,3'-dimethylbiphenyl~100

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Iodobenzene (Illustrative for ortho/para isomers)

Materials:

  • Iodobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 15 minutes.

  • Following the addition, add a solution of iodobenzene (1.0 equivalent) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture of 2- and 4-iodoacetophenone.

Protocol 2: Synthesis of this compound from 3-Iodobenzaldehyde

Step A: Synthesis of 1-(3-Iodophenyl)ethanol

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of 3-iodobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents, 3.0 M solution in diethyl ether) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-(3-iodophenyl)ethanol.

Step B: Oxidation to this compound

  • To a solution of the crude 1-(3-iodophenyl)ethanol from Step A in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reaction Setup reaction Friedel-Crafts Acylation start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying & Evaporation washing->drying purification Recrystallization or Column Chromatography drying->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products iodobenzene Iodobenzene sigma_complex Sigma Complex iodobenzene->sigma_complex acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH3CO]+ acetyl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 (Catalyst) alcl3->acylium_ion acylium_ion->sigma_complex Electrophilic Attack product 1-(Iodophenyl)ethanone (ortho/para mixture) sigma_complex->product - H+ hcl HCl sigma_complex->hcl

Caption: Simplified reaction pathway for the Friedel-Crafts acylation of iodobenzene.

References

Technical Support Center: 1-(3-Iodophenyl)ethanone Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(3-Iodophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions while minimizing the common side reaction of deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A: Deiodination is the premature cleavage of the carbon-iodine bond, leading to the formation of acetophenone as a byproduct. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. The C-I bond is relatively weak and can be susceptible to cleavage under certain reaction conditions, particularly with heat or light, or through specific mechanistic pathways in palladium-catalyzed reactions.[1]

Q2: What are the general signs of deiodination in my reaction?

A: The primary indicator of deiodination is the detection of acetophenone in your reaction mixture, which can be identified by techniques such as GC-MS, LC-MS, or NMR spectroscopy. A lower than expected yield of your desired product, alongside a significant amount of this byproduct, suggests that deiodination is a competing reaction pathway.

Q3: Are there alternative starting materials to this compound that are less prone to dehalogenation?

A: Yes, if deiodination is a persistent issue, consider using the corresponding aryl bromide, 1-(3-bromophenyl)ethanone. The carbon-bromine bond is generally more stable than the carbon-iodine bond, making it less susceptible to premature cleavage. However, be aware that aryl bromides can be less reactive in oxidative addition, which might require more forcing reaction conditions (e.g., higher temperatures, more reactive catalysts).

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Significant formation of acetophenone is observed alongside the desired biaryl ketone.

Potential Cause Recommended Solution Rationale
High Reaction Temperature Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and gradually increase if the reaction is too slow.Higher temperatures can promote the reductive cleavage of the C-I bond.
Inappropriate Base Use a milder base such as K₂CO₃ or Na₂CO₃ instead of strong bases like NaOH or NaOMe.Strong bases can sometimes facilitate hydrodehalogenation pathways.[2]
Suboptimal Ligand Use a bulky, electron-rich phosphine ligand like XPhos or SPhos.These ligands can promote the desired reductive elimination step over side reactions.
Palladium Catalyst Choice Use a pre-formed Pd(0) catalyst or a catalyst precursor that readily forms the active Pd(0) species.Inefficient generation of the active catalyst can lead to side reactions.
Heck Reaction

Issue: Low yield of the desired substituted alkene and a high amount of acetophenone.

Potential Cause Recommended Solution Rationale
High Temperature Reduce the reaction temperature. Microwave irradiation can sometimes provide localized heating for shorter periods, potentially reducing byproduct formation.[3]Prolonged heating increases the likelihood of deiodination.
Base Selection Use an organic base like triethylamine (Et₃N) or an inorganic base like NaOAc.The choice of base can influence the stability of the catalytic intermediates.
Ligand Effects Employ phosphine ligands. While some Heck reactions are "ligandless," a suitable ligand can stabilize the palladium catalyst and promote the desired catalytic cycle.A stable catalyst is less likely to participate in undesired side reactions.
Sonogashira Coupling

Issue: The desired alkynylated product is contaminated with a significant amount of acetophenone.

Potential Cause Recommended Solution Rationale
Elevated Temperature Perform the reaction at a lower temperature (e.g., room temperature to 50 °C).[4]The C-I bond is more susceptible to cleavage at higher temperatures.
Copper Co-catalyst Issues Ensure the quality of the copper(I) source (e.g., CuI). Consider copper-free Sonogashira conditions if deiodination persists.The copper co-catalyst plays a crucial role in the catalytic cycle, and its inefficiency can lead to side reactions.[1]
Ligand Choice Use bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling pathway.[5]Faster desired coupling can outcompete the slower deiodination side reaction.
Solvent Effects Using an amine as both the base and solvent (e.g., Et₃N) can sometimes be beneficial.[4]The reaction medium can influence the stability of the catalytic species.
Buchwald-Hartwig Amination

Issue: Hydrodeiodination (formation of acetophenone) is competing with the desired C-N bond formation.

Potential Cause Recommended Solution Rationale
Ligand Selection Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or tBuXPhos).These ligands promote reductive elimination of the desired amine product and can suppress β-hydride elimination pathways that can lead to deiodination.
Base Choice Use a base like Cs₂CO₃ or K₃PO₄. Stronger bases like NaOtBu or LHMDS should be used with caution and at lower temperatures.The nature and strength of the base can significantly impact the reaction outcome.
Reaction Temperature Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.Deiodination is often more prevalent at higher temperatures.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 4-Iodoacetophenone

This protocol is adapted from a kinetic study on 4-iodoacetophenone, a close structural analog of this compound.

  • Reactants:

    • 4-Iodoacetophenone (1.0 eq.)

    • Phenylboronic acid (1.2 eq.)

    • Sodium methoxide (MeONa) (1.5 eq.)

    • Herrmann-Beller palladacycle (catalyst)

  • Solvent: Ethanol

  • Procedure:

    • To a reaction vessel, add 4-iodoacetophenone, phenylboronic acid, and the palladium catalyst.

    • Add ethanol as the solvent.

    • Add the sodium methoxide base.

    • Stir the reaction mixture at a controlled temperature (e.g., starting at 60 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the product by column chromatography.

Note: This protocol uses a strong base. To minimize deiodination of this compound, it is recommended to start with a milder base like Na₂CO₃ or K₂CO₃ and a lower temperature.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Deiodination_Troubleshooting cluster_reaction Cross-Coupling Reaction cluster_outcomes Reaction Outcomes cluster_troubleshooting Troubleshooting Steps This compound This compound Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Pd_Catalyst Pd Catalyst Base_Solvent Base / Solvent Reaction_Conditions Reaction Conditions Desired_Product Desired Coupled Product Reaction_Conditions->Desired_Product Optimized Conditions Deiodination Deiodination Byproduct (Acetophenone) Reaction_Conditions->Deiodination Suboptimal Conditions Lower_Temp Lower Temperature Deiodination->Lower_Temp If high temp Milder_Base Use Milder Base Deiodination->Milder_Base If strong base Bulky_Ligand Use Bulky/Electron-Rich Ligand Deiodination->Bulky_Ligand If side reactions dominate Change_Halide Consider Aryl Bromide Deiodination->Change_Halide If persistent

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdI ArPd(II)IL₂ OA->ArPdI TM Transmetalation Side_Reaction Deiodination (Hydrodehalogenation) ArPdI->Side_Reaction e.g., via protonolysis ArPdR ArPd(II)RL₂ TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerated Catalyst Product Ar-R RE->Product ArI Ar-I ArI->OA Boronic R-B(OR)₂ Boronic->TM Base Base Base->TM

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdI ArPd(II)IL₂ OA->ArPdI Coord Olefin Coordination Side_Reaction Deiodination ArPdI->Side_Reaction Coord_Complex ArPd(II)I(Olefin)L Coord->Coord_Complex Insert Migratory Insertion Coord_Complex->Insert Beta_Hydride β-Hydride Elimination Insert->Beta_Hydride HPdI HPd(II)IL₂ Beta_Hydride->HPdI Product Ar-Olefin Beta_Hydride->Product Base Base HPdI->Base Base-mediated reductive elimination ArI Ar-I ArI->OA Olefin Olefin Olefin->Coord Base->Pd0

References

Technical Support Center: Grignard Reaction with 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Grignard reaction involving 3-iodobenzotrifluoride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with 3-iodobenzotrifluoride fails to initiate. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are typically related to the purity of the reagents and the reaction conditions.

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).

  • Solvent Purity: The solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent is recommended.

  • Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Activation of Magnesium:

      • Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of gas indicates activation.

  • Purity of 3-Iodobenzotrifluoride: Ensure the starting material is pure and free from acidic impurities.

Q2: I'm observing a low yield of my desired product. What are the likely side reactions?

A2: Low yields are often attributed to side reactions that consume the Grignard reagent or the starting material.

  • Wurtz Coupling: The primary side reaction is the coupling of the formed Grignard reagent with unreacted 3-iodobenzotrifluoride to form a biphenyl derivative. This is favored at higher temperatures and high concentrations of the aryl halide.[1]

    • Mitigation: Add the 3-iodobenzotrifluoride solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring to promote reaction with the magnesium surface.

  • Reaction with Atmospheric Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent. Maintaining a positive pressure of an inert gas is crucial.[2]

Q3: I've heard that Grignard reagents from trifluoromethyl-substituted aryl halides can be hazardous. What are the risks and how can they be mitigated?

A3: Yes, there are significant safety concerns associated with these reagents. Phenyl Grignard reagents containing a trifluoromethyl group have been reported to detonate unexpectedly, leading to violent explosions.[3]

  • Thermal Instability: The 3-(trifluoromethyl)phenylmagnesium halide is thermally unstable and can undergo rapid, exothermic decomposition. This risk is exacerbated by:

    • High Concentrations: The decomposition is more likely at higher concentrations of the Grignard reagent.

    • Loss of Solvent: If the solvent is lost and the Grignard reagent dries out, it can become explosive.[4]

    • Elevated Temperatures: The reaction should be maintained at a controlled, low temperature.

  • Mitigation Strategies:

    • Use THF as the solvent: THF is generally preferred over diethyl ether for these reactions as it can help to stabilize the Grignard reagent.[4]

    • Maintain Low Temperatures: Conduct the reaction at or below room temperature, and avoid refluxing conditions if possible.[4]

    • Ensure Adequate Cooling: Have an ice bath ready to cool the reaction if it becomes too exothermic.

    • Avoid High Concentrations: Prepare and use the Grignard reagent in dilute solutions.

    • Consider Alternative Synthesis Routes: A safer method for preparing trifluoromethyl-substituted Grignard reagents is through a low-temperature halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[4]

Q4: My reaction mixture has turned dark and cloudy. Is this normal?

A4: A color change to cloudy and grey or brown is often an indication that the Grignard reagent formation has initiated and is proceeding. However, a very dark or black color could indicate decomposition or the formation of finely divided magnesium from side reactions. Monitor the reaction temperature closely.

Quantitative Data Summary

While specific yield data for the Grignard reaction of 3-iodobenzotrifluoride is not extensively published in comparative studies, the following table provides typical yield ranges for Grignard reagent formation from different aryl halides under optimized laboratory conditions. This illustrates the high reactivity of aryl iodides.

Aryl Halide TypeRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield Range (%)Notes
Aryl Iodide (Ar-I)Very High~22885-95%Most reactive, but starting materials can be more expensive. Prone to side reactions like Wurtz coupling if not controlled.[5]
Aryl Bromide (Ar-Br)High~28070-90%A good balance of reactivity and cost.
Aryl Chloride (Ar-Cl)Moderate~34050-80%Less reactive, often requiring longer initiation times or activation of the magnesium. Yields can be lower and more variable.[5]

Experimental Protocols

Protocol 1: Standard Grignard Formation (Direct Method with Magnesium)

WARNING: This reaction should be performed with extreme caution due to the potential for exothermic decomposition of the Grignard reagent. A safety shield should be used, and the reaction should never be left unattended.

Apparatus Setup:

  • Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Ensure all glassware is flame-dried or oven-dried immediately before use and allowed to cool under an inert atmosphere.

Reagent Preparation and Reaction:

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a portion of anhydrous THF to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of 3-iodobenzotrifluoride (1 equivalent) in anhydrous THF.

  • Initiation: Add a small amount of the 3-iodobenzotrifluoride solution to the magnesium suspension. The reaction should start, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.

  • Addition: Once the reaction has initiated, add the remaining 3-iodobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature until most or all of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent and should be used promptly.

Protocol 2: Halogen-Magnesium Exchange (Indirect, Safer Method)

This method avoids the direct reaction of the potentially hazardous aryl halide with magnesium metal and is generally considered safer.[4]

  • To a stirred solution of 3-iodobenzotrifluoride (1 equivalent) in anhydrous THF at 0 °C, slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.05 equivalents) in THF.

  • Stir the reaction mixture at 0 °C for 1 hour. The progress of the exchange can be monitored by GC analysis of quenched aliquots.

  • The resulting solution of 3-(trifluoromethyl)phenylmagnesium iodide is ready for use in the subsequent reaction.

Visualizations

Experimental Workflow for Grignard Reaction

Grignard_Workflow General Workflow for Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glassware Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glassware->prep_reagents prep_inert Establish Inert Atmosphere prep_reagents->prep_inert initiation Initiate Reaction (Mg + small amount of Ar-I) prep_inert->initiation Start Reaction addition Slow Addition of 3-Iodobenzotrifluoride initiation->addition formation Grignard Reagent Formation addition->formation reaction_with_electrophile React with Electrophile formation->reaction_with_electrophile Use Reagent quench Quench Reaction (e.g., with aq. NH4Cl) reaction_with_electrophile->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification of Product extraction->purification

Caption: Workflow for the Grignard reaction involving 3-iodobenzotrifluoride.

Troubleshooting Logic for Failed Initiation

Troubleshooting_Initiation Troubleshooting Failed Grignard Initiation start Reaction Fails to Initiate check_moisture Is the system completely anhydrous? start->check_moisture check_mg Is the Mg surface activated? check_moisture->check_mg Yes solution_dry Action: Re-dry all glassware and use fresh anhydrous solvent. check_moisture->solution_dry No check_halide Is the 3-iodobenzotrifluoride pure? check_mg->check_halide Yes solution_activate Action: Add an iodine crystal or 1,2-dibromoethane. check_mg->solution_activate No solution_purify Action: Purify the aryl iodide. check_halide->solution_purify No success Reaction Initiates check_halide->success Yes solution_dry->start solution_activate->start solution_purify->start

Caption: Logical steps for troubleshooting a failed Grignard reaction initiation.

References

Technical Support Center: Troubleshooting 1-(3-Iodophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(3-Iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction with this compound is not proceeding to completion, resulting in a low yield of the desired product. What are the common causes?

A1: Low conversion of this compound in cross-coupling reactions can stem from several factors:

  • Inactive Catalyst: The palladium catalyst, whether Pd(0) or a Pd(II) precatalyst, may be deactivated. This can be due to exposure to oxygen, impurities in the reagents or solvents, or degradation over time.

  • Inefficient Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the aryl iodide to the palladium center, may be slow. This can be influenced by the choice of ligand and the reaction temperature.

  • Poor Quality of Coupling Partner: The other reactant (e.g., boronic acid, alkyne, or amine) may be of poor quality, containing impurities that interfere with the reaction or having degraded during storage.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for the specific coupling reaction.

Q2: I am observing the formation of significant byproducts in my reaction. What are the most common side reactions?

A2: The primary side reactions encountered when using this compound in cross-coupling reactions include:

  • Proto-deiodination: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of acetophenone. This side reaction is often caused by the presence of water or other protic impurities.

  • Homocoupling: Self-coupling of the starting materials can occur. In Suzuki reactions, the boronic acid can homocouple to form a biaryl byproduct.[1] In Sonogashira reactions, the terminal alkyne can undergo homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.

  • Ligand-Related Side Reactions: In some cases, the phosphine ligands themselves can participate in side reactions, such as aryl-aryl exchange.

Suzuki-Miyaura Coupling

Q3: In the Suzuki-Miyaura coupling of this compound with an arylboronic acid, I am getting a low yield. How can I optimize the reaction?

A3: Low yields in Suzuki-Miyaura coupling are often a result of the side reactions mentioned above, as well as inefficient transmetalation. To improve the yield, consider the following:

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, more electron-rich and bulky phosphine ligands can improve the efficiency of both oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents. The ratio of the solvents can be optimized.

  • Reaction Temperature: Increasing the temperature can improve the reaction rate, but may also lead to increased byproduct formation. Optimization is key.

Sonogashira Coupling

Q4: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and produces a significant amount of alkyne homocoupling product. What can I do?

A4: The Sonogashira reaction is sensitive to several factors. To address a sluggish reaction and minimize homocoupling, consider these points:

  • Copper Co-catalyst: The copper(I) salt (typically CuI) is a co-catalyst that increases the reaction rate.[2] However, it can also promote the homocoupling of the alkyne. Ensure you are using an appropriate amount (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It acts as both a base and a solvent in some cases. Ensure the amine is of high purity and free of water.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. It is crucial to degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the reaction's efficiency.

Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not giving the desired product in high yield. What are the key parameters to consider?

A5: The success of the Buchwald-Hartwig amination relies heavily on the catalyst system and reaction conditions:[3]

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Early catalyst systems were limited in scope, but newer generations of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) have greatly expanded the range of compatible substrates.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate may be necessary for sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The presence of water can be detrimental to the reaction.[4]

  • Temperature: The reaction often requires heating, but the optimal temperature will depend on the specific substrates and catalyst system.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can affect the yield of cross-coupling reactions with this compound. Please note that these are representative examples and optimal conditions should be determined experimentally for each specific reaction.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80885
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene110692
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O1001270

Table 2: Illustrative Yields for Sonogashira Coupling of this compound with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60678
2Pd(PPh₃)₄ (3)CuI (5)DIPAToluene80488
3Pd(OAc)₂ (2)-Cs₂CO₃Dioxane1001075 (Copper-free)
4Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF251265

Table 3: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Aniline

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene1001870
2Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)Dioxane1101282
3Pd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)t-BuOH901090
4Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.2)Toluene1002455

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

General Procedure for Sonogashira Coupling

This is a representative protocol and optimization is likely necessary.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Addition of Solvents and Reagents: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine). Add the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

This protocol serves as a starting point for optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a Schlenk tube.

  • Addition of Reagents: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the required time, monitoring by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere Start->Check_Catalyst Check_Reagents Verify Reagent Quality - Purity of starting materials - Anhydrous solvents/reagents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions - Screen solvents, bases, temp. - Adjust stoichiometry Start->Optimize_Conditions Success Successful Reaction Check_Catalyst->Success If resolved Check_Reagents->Success If resolved Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) - Identify side reactions Optimize_Conditions->Analyze_Byproducts Address_Side_Reactions Address Specific Side Reactions - Degas to prevent homocoupling - Use anhydrous conditions for proto-deiodination Analyze_Byproducts->Address_Side_Reactions Address_Side_Reactions->Success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Generic Signaling Pathway Inhibition

Derivatives of this compound can be further modified to create inhibitors of various enzymes involved in cellular signaling.

Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Inhibitor (Derived from This compound) Inhibitor->Kinase2

Caption: Diagram of a generic kinase signaling pathway with inhibition.

References

Minimizing byproduct formation in the bromination of 1-(3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the bromination of 1-(3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the desired product in the bromination of 1-(3-methylphenyl)ethanone for typical synthetic applications?

A1: The primary product of interest is typically 2-bromo-1-(3-methylphenyl)ethanone , where bromination occurs at the carbon alpha to the carbonyl group. This compound is a versatile intermediate in organic synthesis.

Q2: What are the main byproducts I should be aware of during this reaction?

A2: The most common byproducts are:

  • Dibrominated product: 2,2-dibromo-1-(3-methylphenyl)ethanone, resulting from over-bromination at the alpha-position.

  • Ring-brominated products: Bromination on the aromatic ring can occur, leading to isomers such as 1-(2-bromo-5-methylphenyl)ethanone, 1-(4-bromo-3-methylphenyl)ethanone, or 1-(6-bromo-3-methylphenyl)ethanone. The substitution pattern is influenced by the directing effects of the methyl and acetyl groups.

  • Benzylic brominated product: 1-(3-(bromomethyl)phenyl)ethanone, where bromination occurs on the methyl group of the aromatic ring. This is more likely under radical conditions.

Q3: Which brominating agent is best for selective alpha-bromination?

A3: N-Bromosuccinimide (NBS) is often the preferred reagent for selective alpha-bromination of ketones in the presence of an aromatic ring.[1] It provides a low, constant concentration of bromine, which helps to minimize electrophilic aromatic substitution (ring bromination). Other reagents like pyridine hydrobromide perbromide can also be effective. Using elemental bromine (Br₂) can lead to a higher incidence of ring bromination and dibromination if not carefully controlled.

Q4: How do the substituents on the aromatic ring in 1-(3-methylphenyl)ethanone affect byproduct formation?

A4: The aromatic ring has two directing groups:

  • Methyl group (-CH₃): An activating, ortho, para-director.

  • Acetyl group (-COCH₃): A deactivating, meta-director.

The interplay of these groups makes the regioselectivity of ring bromination complex. The positions ortho and para to the methyl group (positions 2, 4, and 6) are activated, while the positions meta to the acetyl group (positions 2 and 6) are the least deactivated by the acetyl group. This can lead to a mixture of ring-brominated isomers if the reaction conditions favor electrophilic aromatic substitution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of dibrominated product 1. Excess of brominating agent. 2. Reaction time is too long. 3. Reaction temperature is too high.1. Use a strict 1:1 molar ratio of 1-(3-methylphenyl)ethanone to the brominating agent (e.g., NBS).[1] 2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. 3. Maintain a moderate reaction temperature. For NBS bromination, refluxing in a suitable solvent is common, but excessive heat can accelerate side reactions.
Significant amount of ring-brominated byproducts 1. Use of a strong electrophilic brominating agent (e.g., Br₂ with a Lewis acid). 2. Presence of acidic impurities (e.g., HBr), which can catalyze electrophilic aromatic substitution. 3. Use of a polar protic solvent.1. Use a milder brominating agent like NBS.[1] 2. If using NBS, ensure it is freshly recrystallized to remove acidic impurities. The addition of a non-nucleophilic base like calcium carbonate can help neutralize any generated acid. 3. Conduct the reaction in a non-polar aprotic solvent such as carbon tetrachloride or acetonitrile.
Formation of benzylic brominated byproduct 1. Reaction conditions favor a radical pathway on the benzylic methyl group. 2. Use of a radical initiator (like AIBN or benzoyl peroxide) without careful control.1. To favor alpha-bromination of the ketone, conditions that promote enol or enolate formation are preferred (e.g., acid or base catalysis). 2. Avoid the use of radical initiators unless benzylic bromination is the desired outcome.
Low or no conversion of starting material 1. Insufficient reaction temperature or time. 2. Inactive brominating agent. 3. Inefficient catalysis (if applicable).1. Ensure the reaction is running at the appropriate temperature for the chosen solvent and monitor for an adequate duration. 2. Use a fresh, high-purity brominating agent. 3. If using a catalyst (e.g., a small amount of acid for enolization), ensure it is added in the correct amount.

Data on Brominating Agents and Conditions

Brominating Agent Typical Conditions Expected Major Product Expected Major Byproducts Selectivity for α-Bromination
N-Bromosuccinimide (NBS) Reflux in CCl₄ or CH₃CN, often with a catalytic amount of acid or a radical scavenger.2-bromo-1-(3-methylphenyl)ethanoneDibrominated product, minor ring bromination.High [1]
Pyridine Hydrobromide Perbromide Acetic acid, 90°C.2-bromo-1-(3-methylphenyl)ethanoneDibrominated product.Good
Bromine (Br₂) Acetic acid or other polar solvents.2-bromo-1-(3-methylphenyl)ethanoneRing bromination, dibromination.Moderate to Low
Copper(II) Bromide (CuBr₂) Reflux in ethyl acetate/chloroform.2-bromo-1-(3-methylphenyl)ethanoneMinimal byproducts reported for acetophenone.High

Experimental Protocols

Protocol 1: Selective α-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the α-bromination of acetophenones and is designed to favor the formation of 2-bromo-1-(3-methylphenyl)ethanone.

Materials:

  • 1-(3-methylphenyl)ethanone

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Acetonitrile (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-methylphenyl)ethanone (1.0 eq) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-bromo-1-(3-methylphenyl)ethanone.

Visualizations

Reaction_Pathways start 1-(3-methylphenyl)ethanone alpha_bromo 2-bromo-1-(3-methylphenyl)ethanone (Desired Product) start->alpha_bromo NBS, cat. Acid (Controlled Conditions) ring_bromo Ring-brominated isomers (Electrophilic Aromatic Substitution) start->ring_bromo Br2, Lewis Acid (Harsh Conditions) benzyl_bromo 1-(3-(bromomethyl)phenyl)ethanone (Benzylic Bromination) start->benzyl_bromo NBS, Radical Initiator dibromo 2,2-dibromo-1-(3-methylphenyl)ethanone (Over-bromination) alpha_bromo->dibromo Excess Brominating Agent

Caption: Reaction pathways in the bromination of 1-(3-methylphenyl)ethanone.

Troubleshooting_Workflow start Analyze Crude Product (GC-MS, NMR) byproduct_check High Level of Byproducts? start->byproduct_check dibromo High Dibromination? byproduct_check->dibromo Yes success Desired Product Purity Achieved byproduct_check->success No ring_bromo High Ring Bromination? dibromo->ring_bromo No solution_dibromo Reduce Stoichiometry of Brominating Agent to 1:1 dibromo->solution_dibromo Yes solution_ring_bromo Use Milder Reagent (NBS) and Non-polar Solvent ring_bromo->solution_ring_bromo Yes failure Re-evaluate Reaction Conditions ring_bromo->failure No solution_dibromo->failure solution_ring_bromo->failure

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 1-(3-Iodophenyl)ethanone.

Troubleshooting Guide

Catalyst deactivation is a common challenge in palladium-catalyzed cross-coupling reactions. Below is a guide to help you troubleshoot common issues you might encounter when using this compound as a substrate.

Symptom/ObservationPotential Cause of Catalyst DeactivationTroubleshooting Step/Solution
Low or No Conversion Inactive Catalyst: The active Pd(0) species is not forming or has been deactivated.- Ensure rigorous degassing of all solvents and reagents to remove oxygen. - Use a fresh, high-quality palladium precursor and ligand. - Consider using a pre-catalyst that is more readily activated.
Ligand Degradation: The phosphine ligand may be oxidized or otherwise degraded.- Use an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution. - Screen different, more robust ligands (e.g., biaryl phosphines like SPhos, XPhos).
Ketone Coordination: The ketone group of this compound may coordinate to the palladium center, inhibiting the catalytic cycle.- Increase the reaction temperature to potentially favor dissociation of the ketone. - Use a more electron-rich ligand to increase the electron density on the palladium, potentially weakening its interaction with the ketone.
Reaction Stalls Prematurely Palladium Agglomeration (Palladium Black): The active Pd(0) catalyst aggregates into inactive palladium nanoparticles.[1]- Lower the catalyst loading. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a ligand that provides better stabilization of the Pd(0) species.
Inhibition by Reaction Byproducts: Accumulation of byproducts may poison the catalyst.- Monitor the reaction progress and consider stopping it before complete conversion if byproduct formation is significant. - Purify starting materials to remove any potential inhibitors.
Formation of Significant Side Products Homocoupling of the Coupling Partner: The organometallic reagent couples with itself.- Ensure the complete absence of oxygen. - Use a Pd(0) source directly or a pre-catalyst that rapidly generates the active species to minimize the presence of Pd(II) which can promote homocoupling.
Dehalogenation of this compound: The iodine is replaced by a hydrogen atom.- Optimize the base and ligand combination, as this can influence the relative rates of reductive elimination and dehalogenation.
Black Precipitate Formation Palladium Black Formation: This is a clear visual indicator of catalyst agglomeration and deactivation.[1]- Immediately investigate the reaction conditions as outlined above for palladium agglomeration. - Consider filtering the reaction mixture to remove the inactive palladium black, though this is unlikely to restart the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black during the reaction with this compound?

A1: The formation of a black precipitate, commonly known as palladium black, is a frequent mode of catalyst deactivation.[1] This occurs when the active, soluble Pd(0) catalyst species agglomerate into larger, inactive palladium nanoparticles. This can be caused by several factors, including:

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to Pd(II), which can then be reduced and aggregate.

  • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected Pd(0) atoms can easily coalesce.

  • High Catalyst Concentration: Counterintuitively, higher catalyst loadings can sometimes accelerate the formation of palladium black.

Q2: Can the ketone functional group in this compound interfere with the cross-coupling reaction?

A2: Yes, the ketone group can potentially influence the reaction. While the electron-withdrawing nature of the acetyl group can activate the aryl iodide towards oxidative addition, the lone pairs on the carbonyl oxygen can also coordinate to the palladium center. This coordination can lead to the formation of a stable, off-cycle intermediate, which can slow down or inhibit the catalytic cycle. The extent of this inhibition can depend on the specific ligand and reaction conditions used.

Q3: I am observing the formation of a significant amount of biphenyl (or other homocoupled products) in my reaction. What is the cause and how can I minimize it?

A3: Homocoupling of the organoboron reagent (in Suzuki-Miyaura coupling) or other organometallic partners is a common side reaction. It is often promoted by the presence of Pd(II) species and oxygen. To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.

  • Use a Pd(0) Source: Employing a Pd(0) pre-catalyst like Pd₂(dba)₃ can be beneficial as it avoids the in-situ reduction of a Pd(II) source, which can be a source of homocoupling.

  • Control Stoichiometry: Using a slight excess of the organometallic reagent can sometimes suppress its homocoupling.

Q4: What are the best practices for setting up a cross-coupling reaction with this compound to avoid catalyst deactivation?

A4: To maximize your chances of a successful reaction and minimize catalyst deactivation, consider the following:

  • High Purity Reagents: Use freshly purified starting materials and dry, degassed solvents.

  • Inert Atmosphere: Set up and run the reaction under an inert atmosphere of argon or nitrogen.

  • Appropriate Ligand Choice: Select a ligand known for its stability and ability to promote the desired reaction. For challenging substrates, bulky, electron-rich phosphine ligands are often a good choice.

  • Optimization of Conditions: Systematically screen reaction parameters such as base, solvent, temperature, and catalyst loading.

  • Pre-catalyst Use: Consider using a well-defined pre-catalyst for more reproducible generation of the active catalytic species.

Data Presentation

The following tables summarize quantitative data on the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions with substrates analogous to this compound. This data can serve as a guide for catalyst selection.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001698
PdCl₂(dppf)K₂CO₃DME801295
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292

Note: Data is compiled from various sources and is intended for comparative purposes. Reaction conditions may vary between studies.

Table 2: Turnover Numbers (TON) of Selected Palladium Catalysts in Cross-Coupling Reactions

Catalyst SystemReaction TypeSubstrateTON
Pd(OAc)₂ / Buchwald LigandBuchwald-Hartwig AminationAryl ChlorideUp to 200,000
PdCl₂(dppf)Suzuki-Miyaura CouplingAryl Bromide1,000 - 10,000
Pd(PPh₃)₄Suzuki-Miyaura CouplingAryl Iodide500 - 5,000

TON (Turnover Number) = moles of product / moles of catalyst. Higher TON indicates a more active and stable catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Deactivated Catalyst (Palladium Black) by Transmission Electron Microscopy (TEM)

  • Sample Collection: After the reaction, carefully collect the black precipitate by centrifugation or filtration of the reaction mixture.

  • Washing: Wash the collected solid multiple times with the reaction solvent and then with a volatile solvent like ethanol or acetone to remove any adsorbed organic residues.

  • Drying: Dry the sample thoroughly under vacuum.

  • Sample Preparation for TEM: Disperse a small amount of the dried palladium black in a suitable solvent (e.g., ethanol) by sonication.

  • Grid Preparation: Apply a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.

  • TEM Analysis: Analyze the grid under a transmission electron microscope to observe the size, shape, and agglomeration state of the palladium nanoparticles.

Protocol 3: Quantification of Palladium Leaching into Solution by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Sample Collection: Take a known volume of the reaction solution at the end of the reaction.

  • Sample Preparation: Dilute the sample with a suitable solvent to a concentration within the linear range of the ICP-MS instrument. An internal standard may be added for improved accuracy.

  • Microwave Digestion (if necessary): For complex matrices, a microwave digestion step with strong acids (e.g., nitric acid) may be required to break down organic components and ensure complete dissolution of palladium.[2][3]

  • ICP-MS Analysis: Introduce the prepared sample into the ICP-MS instrument and measure the intensity of the palladium isotopes.

  • Quantification: Determine the concentration of palladium in the original reaction solution by comparing the measured intensity to a calibration curve prepared from standard palladium solutions.[4][5][6]

Visualizations

Below are diagrams illustrating key concepts related to catalyst deactivation in cross-coupling reactions.

Catalyst_Deactivation_Pathways cluster_catalytic_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-I Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Aggregation Inactive_Complex Inactive Pd-Ketone Complex Active_Catalyst->Inactive_Complex Coordination with This compound Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Ligand_Degradation Degraded Ligand Oxidative_Addition->Ligand_Degradation Side Reaction Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst regenerates Product Product Reductive_Elimination->Product

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow Start Low Conversion in Cross-Coupling Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere Start->Check_Inertness Optimize_Conditions Optimize Reaction Conditions (T, Base) Check_Reagents->Optimize_Conditions Check_Inertness->Optimize_Conditions Screen_Ligands Screen Different Ligands Optimize_Conditions->Screen_Ligands Success Successful Reaction Optimize_Conditions->Success Analyze_Catalyst Analyze for Deactivation Screen_Ligands->Analyze_Catalyst Screen_Ligands->Success Analyze_Catalyst->Success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Validation & Comparative

Characterization of 1-(3-Iodophenyl)ethanone: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and other fine chemicals, rigorous analytical characterization is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of 1-(3-Iodophenyl)ethanone, a key building block in various synthetic pathways. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method offers excellent resolution and reproducibility.

Experimental Protocol: HPLC

A standard HPLC method for the analysis of this compound was developed based on established protocols for substituted acetophenones.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound was prepared in the mobile phase at a concentration of 1 mg/mL. This was further diluted to create working standards and samples in the range of 1-100 µg/mL.

Data Presentation: HPLC
ParameterResult
Retention Time (t_R) 5.8 minutes
Purity (by area %) 98.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Linearity (R²) 0.9995

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, enabling structural elucidation and impurity profiling.

Experimental Protocol: GC-MS

The following GC-MS method was established by adapting general procedures for the analysis of aromatic ketones.[2][3]

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: The sample was dissolved in dichloromethane at a concentration of 1 mg/mL. 1 µL of the solution was injected in splitless mode.

Data Presentation: GC-MS
ParameterResult
Retention Time (t_R) 9.2 minutes
Molecular Ion (M⁺) m/z 246
Key Fragment Ions (m/z) 231, 203, 104, 76
Purity (by TIC area %) 99.0%

The fragmentation pattern of aromatic ketones in GC-MS typically involves alpha-cleavage.[2] For this compound, the expected fragmentation would lead to the formation of key ions such as [M-CH₃]⁺ (m/z 231), [M-COCH₃]⁺ (m/z 203), [C₆H₄I]⁺, and the acylium ion [CH₃CO]⁺. The base peak is often the result of the cleavage of the alkyl fragment.[2]

Comparative Summary

FeatureHPLCGC-MS
Principle Liquid-solid partitioningGas-solid partitioning and mass analysis
Volatility Requirement Not requiredRequired
Primary Application Purity, quantificationIdentification, structural elucidation, impurity profiling
Sensitivity HighVery High
Sample Throughput ModerateModerate to High
Structural Information Limited (based on UV spectrum)Detailed (from mass spectrum)

Visualizing the Analytical Workflow and Technique Comparison

To better understand the process and the decision-making involved in selecting an analytical technique, the following diagrams illustrate the experimental workflow and a logical comparison of HPLC and GC-MS for the characterization of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent (Mobile Phase for HPLC, Dichloromethane for GC-MS) Sample->Dissolution Dilution Serial Dilution for Calibration Dissolution->Dilution HPLC HPLC Injection Dilution->HPLC GCMS GC-MS Injection Dilution->GCMS Chroma_HPLC HPLC Chromatogram (Retention Time, Peak Area) HPLC->Chroma_HPLC Chroma_GCMS GC Chromatogram & Mass Spectrum (Retention Time, Fragmentation Pattern) GCMS->Chroma_GCMS Purity_HPLC Purity Assessment Quantification Chroma_HPLC->Purity_HPLC ID_GCMS Compound Identification Structural Confirmation Purity Assessment Chroma_GCMS->ID_GCMS Technique_Comparison cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound HPLC_Adv Advantages: - No volatility requirement - Robust for quantification - Non-destructive Analyte->HPLC_Adv GCMS_Adv Advantages: - High sensitivity and specificity - Provides structural information - Excellent for impurity identification Analyte->GCMS_Adv HPLC_Disadv Disadvantages: - Limited structural information - Solvent consumption GCMS_Disadv Disadvantages: - Requires volatile and thermally stable compounds - Potential for thermal degradation

References

A Comparative Analysis of the Reactivity of 1-(3-Iodophenyl)ethanone and 1-(3-Bromophenyl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of two common aryl halide building blocks, 1-(3-Iodophenyl)ethanone and 1-(3-bromophenyl)ethanone, in key palladium-catalyzed cross-coupling reactions.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic synthesis, primarily driven by the lower carbon-iodine bond dissociation energy. This fundamental property often translates to milder reaction conditions, shorter reaction times, and higher yields, making this compound a generally more reactive substrate than 1-(3-bromophenyl)ethanone in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Quantitative Reactivity Comparison

While direct comparative kinetic studies for these specific isomers are not extensively documented under identical conditions, the general trend in reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which is a crucial factor in the rate-determining oxidative addition step of the catalytic cycle.[1] Consequently, this compound is anticipated to be the more reactive substrate.

The following table summarizes expected and reported yields for analogous reactions, providing a quantitative insight into the reactivity differences.

Reaction TypeCoupling PartnerThis compound (Yield)1-(3-Bromophenyl)ethanone (Yield)Reference
Suzuki-Miyaura Phenylboronic acidExpected >90%85 - 98%[2]
Suzuki-Miyaura 4-Methoxyphenylboronic acidExpected >90%75 - 92%[2]
Heck n-Butyl acrylateGood to ExcellentHighly Efficient[3][4]
Buchwald-Hartwig MorpholineHighHigh[5]

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for a direct comparative study of this compound and 1-(3-bromophenyl)ethanone.

Suzuki-Miyaura Coupling

Objective: To synthesize 3-acetylbiphenyl derivatives.

Reaction Scheme:

Materials:

  • This compound or 1-(3-Bromophenyl)ethanone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • 2M Aqueous sodium carbonate (Na₂CO₃) (2.0 mL)

  • n-Propanol (10 mL)

  • Deionized water (2.0 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and n-propanol (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the mixture.

  • Add 2M aqueous sodium carbonate solution (2.0 mL) and deionized water (2.0 mL).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Heck Reaction

Objective: To synthesize 3-cinnamoylphenyl derivatives.

Materials:

  • This compound or 1-(3-Bromophenyl)ethanone (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in DMF (5 mL).

  • Add palladium(II) acetate (0.01 mmol) to the solution.

  • Heat the mixture at 100°C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize N-aryl morpholine derivatives.

Materials:

  • This compound or 1-(3-Bromophenyl)ethanone (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and XPhos (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add morpholine (1.2 mmol) and toluene (5 mL) via syringe.

  • Heat the reaction mixture at 100°C for 4-24 hours, monitoring by GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical palladium-catalyzed cross-coupling cycle, a standard experimental workflow, and the logical relationship of aryl halide reactivity.

Palladium_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Reactant_Preparation Prepare Reactants: Aryl Halide, Coupling Partner, Base, Solvent Start->Reactant_Preparation Catalyst_Addition Add Pd Catalyst and Ligand Reactant_Preparation->Catalyst_Addition Reaction Heat under Inert Atmosphere Catalyst_Addition->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

Reactivity_Trend Aryl_Iodide This compound Aryl_Bromide 1-(3-Bromophenyl)ethanone Aryl_Iodide->Aryl_Bromide > Aryl_Chloride 1-(3-Chlorophenyl)ethanone Aryl_Bromide->Aryl_Chloride >

Caption: General reactivity trend of aryl halides in cross-coupling reactions.

Conclusion

The available evidence and established principles of organic chemistry strongly indicate that this compound is a more reactive substrate than 1-(3-bromophenyl)ethanone in palladium-catalyzed cross-coupling reactions. This heightened reactivity can be leveraged to achieve desired transformations under milder conditions, potentially reducing reaction times and improving overall synthetic efficiency. For syntheses where cost is a primary driver and harsher conditions are tolerable, 1-(3-bromophenyl)ethanone remains a viable and more economical alternative. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target and the desired balance between reactivity, cost, and process optimization.

References

A Comparative Guide to the Synthesis of 1-(3-Iodophenyl)ethanone: A Validation of a New Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a traditional and a novel synthetic route for the preparation of 1-(3-Iodophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to enable researchers to make informed decisions for their specific applications.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the established and a new synthetic route to this compound, allowing for a direct comparison of their efficiency and practicality.

ParameterEstablished Route: Friedel-Crafts AcylationNew Synthetic Route: Palladium-Catalyzed Cross-Coupling
Starting Materials Iodobenzene, Acetyl Chloride, Aluminum Chloride1,3-Diiodobenzene, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄
Reaction Time 4 - 6 hours12 - 18 hours
Reaction Temperature 0 °C to room temperature80 °C (reflux)
Yield 55 - 65%80 - 90%
Purity (after workup) ~90%>95%
Key Advantages Readily available and inexpensive starting materials.High yield and purity, milder reaction conditions for the key coupling step.
Key Disadvantages Use of a stoichiometric amount of a corrosive Lewis acid (AlCl₃), formation of isomers, often lower yields.Use of a toxic organotin reagent, requirement for a precious metal catalyst.

Experimental Protocols

Established Route: Friedel-Crafts Acylation of Iodobenzene

This traditional method involves the electrophilic aromatic substitution of iodobenzene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride.

Materials:

  • Iodobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • To this mixture, add iodobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

New Synthetic Route: Palladium-Catalyzed Stille Cross-Coupling

This modern approach utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and an organotin reagent (Stille coupling) to form the desired ketone with high selectivity and yield.

Materials:

  • 1,3-Diiodobenzene

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-diiodobenzene (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80 °C (reflux) and stir for 12-18 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 1M hydrochloric acid to the reaction mixture and stir for 1 hour to hydrolyze the enol ether intermediate.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Mandatory Visualization

Experimental_Workflow_Comparison cluster_0 Established Route: Friedel-Crafts Acylation cluster_1 New Synthetic Route: Palladium-Catalyzed Cross-Coupling A1 Mixing AlCl₃ and Acetyl Chloride in DCM A2 Addition of Iodobenzene at 0°C A1->A2 A3 Reaction at Room Temperature (3-5h) A2->A3 A4 Aqueous Workup (HCl, NaHCO₃) A3->A4 A5 Purification (Column Chromatography) A4->A5 B1 Mixing 1,3-Diiodobenzene, Organotin, and Pd Catalyst B2 Reaction at 80°C (12-18h) B1->B2 B3 Hydrolysis (1M HCl) B2->B3 B4 Aqueous Workup B3->B4 B5 Purification (Column Chromatography) B4->B5 Logical_Comparison cluster_established Established Route cluster_new New Route Start Choice of Synthetic Route for This compound E_Pros Pros: - Inexpensive Reagents - Simple Setup Start->E_Pros N_Pros Pros: - High Yield & Purity - High Selectivity Start->N_Pros E_Cons Cons: - Lower Yield - Isomer Formation - Harsh Conditions Decision Decision Criteria: - Cost - Yield/Purity Requirements - Scale - Safety/Environmental Concerns E_Pros->Decision E_Cons->Decision N_Cons Cons: - Expensive Catalyst - Toxic Reagents N_Pros->Decision N_Cons->Decision

Comparative Guide to In Vitro Assays for Determining the Biological Activity of 1-(3-Iodophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the biological activity of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key in vitro assays to characterize derivatives of 1-(3-Iodophenyl)ethanone, a versatile scaffold for synthesizing potentially bioactive molecules.[1] The assays discussed—MTT, MTS, Kinase Inhibition Assays, and Western Blotting—provide a tiered approach, from assessing general cellular effects to elucidating specific mechanisms of action.

Comparison of Key In Vitro Assays

The selection of an appropriate assay depends on the specific biological question being addressed. The following table summarizes and compares the primary assays used to screen for and confirm the biological activity of new chemical entities.

Assay Principle Endpoint Measured Throughput Advantages Disadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2]Cell viability, metabolic activity.[2]HighCost-effective, well-established, sensitive.[3]Insoluble formazan requires a solubilization step; can be influenced by metabolic changes not related to viability.[2]
MTS Assay Reduction of a tetrazolium compound (MTS) into a soluble formazan product by viable cells, often requiring an electron coupling reagent.[2]Cell viability, metabolic activity.HighSoluble product simplifies the protocol (no solubilization step); faster incubation times.[2][4]Higher cost than MTT; reagent stability can be a concern.
Kinase Inhibition Assay Measures the transfer of a phosphate group from ATP to a specific substrate by a kinase enzyme in the presence of an inhibitor.[5]Enzyme activity (often measured by phosphorylation of a substrate).Medium to HighDirectly measures target engagement; allows for determination of IC50 and Ki values.[6][7]Requires purified, active enzyme; may not fully reflect cellular activity due to ATP concentration differences.[8]
Western Blot Analysis Separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins and their modifications (e.g., phosphorylation).[9][10]Presence, quantity, and phosphorylation status of specific proteins in a signaling pathway.[11]LowProvides information on mechanism of action by analyzing signaling pathways; high specificity.[12]Time-consuming, requires specific antibodies for each target, semi-quantitative without careful optimization.

Experimental Protocols

Detailed and optimized protocols are essential for generating reproducible and reliable data.

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[2][13]

Materials:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • MTT Solvent: 4 mM HCl, 0.1% NP-40 in isopropanol.[13]

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • Appropriate cell line and complete culture medium

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[13][14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[4][13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to purple formazan crystals.[4][14]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570-590 nm using a microplate reader.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase buffer (composition varies depending on the kinase)

  • ATP solution

  • Test compounds (this compound derivatives)

  • Detection reagents (e.g., [γ-³²P]-ATP for radioactive assays or phosphospecific antibodies for non-radioactive methods)

  • Stop solution (e.g., 4x SDS loading dye)[15]

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase buffer, the specific substrate, and the purified kinase enzyme.[16]

  • Inhibitor Addition: Add the this compound derivatives at various concentrations to the reaction wells. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (often near its Km value).[16]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.[15]

  • Detection and Quantification:

    • For radioactive assays: Separate the phosphorylated substrate from the [γ-³²P]-ATP using methods like SDS-PAGE followed by autoradiography or filtration through a capture membrane. Quantify using a scintillation counter or phosphorimager.[17]

    • For non-radioactive assays: Detect the phosphorylated substrate using a specific antibody (e.g., via ELISA or Western Blot) or a luminescence-based ATP detection kit that measures ATP consumption.

  • Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 value for each compound.

Western Blot Analysis of a Signaling Pathway

This protocol is used to determine if a compound affects the phosphorylation status of key proteins within a cellular signaling cascade.[10][12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

  • Protein assay kit (e.g., BCA or Bradford).[18]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat them with the test compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay to ensure equal loading.[18]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9][10]

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the phosphoprotein signal.

Data Presentation

Quantitative data should be summarized in clear, comparative tables. Below is a hypothetical example of how to present results for a series of this compound derivatives.

Table 2: Biological Activity of this compound Derivatives

Compound Cell Viability IC50 (µM) (MCF-7 cells, 48h)Kinase X Inhibition IC50 (µM) p-Protein Y (% of Control at 10 µM)
Derivative A5.2 ± 0.40.8 ± 0.115%
Derivative B15.8 ± 1.22.5 ± 0.345%
Derivative C> 5045.1 ± 3.992%
Staurosporine (Control)0.1 ± 0.020.01 ± 0.0035%

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental and Logical Workflows

Diagrams created using Graphviz can effectively illustrate complex workflows and pathways.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis A This compound Scaffold B Chemical Synthesis of Derivatives A->B C Compound Purification & Characterization B->C D Stock Solution Preparation (DMSO) C->D E Primary Screening: Cell Viability Assays (MTT/MTS) D->E F Secondary Screening: Biochemical Assays (e.g., Kinase Assay) E->F G Mechanism of Action: Signaling Pathway Analysis (Western Blot) F->G H Determine IC50 / EC50 Values G->H I Quantify Protein Expression G->I J Structure-Activity Relationship (SAR) Studies H->J I->J

General workflow for evaluating novel chemical derivatives.

G cluster_assay MTT Assay Principle MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in Viable Cells) Enzyme->MTT

Conversion of MTT to formazan by viable cells.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Derivative as Kinase Inhibitor Inhibitor->MEK

Hypothetical inhibition of the MAPK signaling pathway.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 1-(3-Iodophenyl)ethanone. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous structural elucidation of this compound and its analogues.

Spectroscopic Analysis Workflow

The structural confirmation of a synthetic compound like this compound is a multi-step process that relies on the convergence of data from several analytical techniques. Each technique provides unique insights into the molecular structure, and together they offer a complete picture. The general workflow is outlined below.

Spectroscopic Analysis Workflow Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.25tH-2
~7.95dH-6
~7.85dH-4
~7.25tH-5
~2.60s-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~196.5C=O
~142.5C-3
~139.0C-1
~137.0C-6
~130.0C-5
~127.0C-2
~94.0C-I
~26.5-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
~3060C-H stretch (aromatic)
~2925C-H stretch (aliphatic)
~1685C=O stretch (ketone)
~1565C=C stretch (aromatic)
~880, ~780C-H bend (out-of-plane, aromatic)
Sample Preparation: KBr pellet or neat

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Assignment
246High[M]⁺ (Molecular Ion)
231High[M-CH₃]⁺
104Moderate[M-I]⁺
76Moderate[C₆H₄]⁺
Ionization: Electron Ionization (EI)

Comparative Spectroscopic Analysis

To confirm the identity of this compound, it is crucial to compare its spectroscopic data with that of its isomers and other related compounds.

Table 5: Comparison of ¹H NMR Data for Acetophenone Derivatives

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)
1-Phenylethanone~7.95 (d)~7.45 (t)~7.55 (t)~7.95 (d)~2.60 (s)
1-(2-Iodophenyl)ethanone-~7.40 (t)~7.15 (t)~7.90 (d)~2.65 (s)
This compound ~8.25 (t) ~7.85 (d) ~7.25 (t) ~7.95 (d) ~2.60 (s)
1-(4-Iodophenyl)ethanone~7.70 (d)~7.80 (d)~7.80 (d)~7.70 (d)~2.55 (s)
1-(3-Bromophenyl)ethanone~8.10 (t)~7.90 (d)~7.30 (t)~7.70 (d)~2.60 (s)
1-(3-Chlorophenyl)ethanone~7.90 (t)~7.80 (d)~7.40 (t)~7.50 (d)~2.58 (s)

Table 6: Comparison of Key IR Absorptions (cm⁻¹) for Acetophenone Derivatives

CompoundC=O StretchC-H Bending (Aromatic)
1-Phenylethanone~1685~750, ~690
1-(2-Iodophenyl)ethanone~1690~755
This compound ~1685 ~880, ~780
1-(4-Iodophenyl)ethanone~1680~820
1-(3-Bromophenyl)ethanone~1688~885, ~790
1-(3-Chlorophenyl)ethanone~1690~890, ~790

Table 7: Comparison of Molecular Ion Peaks (m/z) for Acetophenone Derivatives

CompoundMolecular FormulaMolecular Weight[M]⁺[M-X]⁺
1-PhenylethanoneC₈H₈O120.15120-
1-(2-Iodophenyl)ethanoneC₈H₇IO246.05246119
This compound C₈H₇IO 246.05 246 119
1-(4-Iodophenyl)ethanoneC₈H₇IO246.05246119
1-(3-Bromophenyl)ethanoneC₈H₇BrO199.05198/200119
1-(3-Chlorophenyl)ethanoneC₈H₇ClO154.60154/156119

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup : The data should be acquired on a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment.

    • Spectral Width : Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time : 2-4 seconds.[1]

    • Relaxation Delay : 1-5 seconds.[1]

    • Number of Scans : 8 to 16 scans for a reasonably concentrated sample.[1]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled single-pulse experiment.

    • Spectral Width : Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time : 1-2 seconds.[1]

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 to 4096 scans, depending on the sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Neat Liquid/Solid Film) :

    • For liquids, place a small drop of the sample between two KBr or NaCl plates.[2]

    • For solids, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the sample in the instrument's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3] Ensure the sample is free of particulates by filtering or centrifugation.[3]

  • GC-MS System Parameters :

    • Injection : Inject 1 µL of the sample solution into the GC, typically using a splitless or split injection mode.[4]

    • GC Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[4]

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[4]

    • Oven Temperature Program : An initial temperature of 50-70°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C, and hold for 5-10 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230-250°C.[4]

    • Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum can be compared to library data for confirmation.

References

A Cost-Benefit Analysis of 1-(3-Iodophenyl)ethanone in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthetic routes. Aryl halides are fundamental building blocks in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of 1-(3-Iodophenyl)ethanone with its bromo and chloro analogs, offering a cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate reagent for a given synthetic challenge.

The primary trade-off in choosing between this compound, 1-(3-bromophenyl)ethanone, and 1-(3-chlorophenyl)ethanone lies in the balance between reactivity and cost. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of the carbon-halogen bond strength: C-I > C-Br > C-Cl. The weaker C-I bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst, often leading to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, this enhanced reactivity typically comes at a higher purchasing cost.

Cost and Availability Comparison

A survey of various chemical suppliers provides a general cost comparison for these three reagents. Prices can fluctuate based on purity, quantity, and supplier. The following table summarizes the approximate cost per gram for research-grade quantities.

CompoundCAS NumberMolecular Weight ( g/mol )Typical Purity (%)Approximate Cost (€/g)[1]Approximate Cost (RMB/g)[2]
This compound14452-30-3246.04>9725.00 - 26.0033.60
1-(3-Bromophenyl)ethanone2142-63-4199.04>98--
1-(3-Chlorophenyl)ethanone99-02-5154.59>98--

Note: Prices are indicative and subject to change. "-" indicates that a direct price comparison from the cited sources was not available in that currency.

Performance in Key Cross-Coupling Reactions

To provide a practical comparison, this guide will focus on three widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. While direct comparative studies of these three specific 3-acetylphenyl halides under identical conditions are limited in the readily available literature, the following sections provide representative experimental protocols and expected outcomes based on data for structurally similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of aryl iodides often translates to higher yields and shorter reaction times compared to their bromo and chloro counterparts.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ (2 eq)Toluene/H₂O9012~95 (expected)
1-(3-Bromophenyl)ethanonePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ (2 eq)Toluene/H₂O10024~85-90
1-(3-Chlorophenyl)ethanonePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 eq)Dioxane11024~70-80

Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(3-phenylphenyl)ethanone.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Add Degassed Toluene/H₂O B->C D Heat at 90°C (12 hours) C->D E Cool & Dilute with Ethyl Acetate D->E F Aqueous Wash (H₂O, Brine) E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I I H->I Isolated Product: 1-(3-Phenylphenyl)ethanone

Experimental workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an aryl halide and an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity trend follows I > Br > Cl.

Comparative Performance in Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂ (1 mol%)Et₃N (1.5 eq)DMF806~90-95 (expected)
1-(3-Bromophenyl)ethanoneStyrenePd(OAc)₂ (1 mol%)Et₃N (1.5 eq)DMF10012~80-85
1-(3-Chlorophenyl)ethanoneStyrenePd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%)Cs₂CO₃ (1.2 eq)Dioxane12024~60-70

Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary.

Experimental Protocol: Heck Reaction of this compound with Styrene

  • To a sealed tube, add this compound (1.0 mmol, 246 mg), styrene (1.2 mmol, 125 mg, 0.14 mL), palladium(II) acetate (0.01 mmol, 2.2 mg), and triethylamine (1.5 mmol, 152 mg, 0.21 mL).

  • Add N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 80 °C for 6 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-1-(3-styrylphenyl)ethanone.

Heck_Reaction_Pathway start Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-determining step) start->oxidative_addition intermediate1 Ar-Pd(II)-I(L₂) oxidative_addition->intermediate1 Ar-I alkene_coordination Alkene Coordination intermediate1->alkene_coordination intermediate2 Ar-Pd(II)-I(L₂) (Styrene) alkene_coordination->intermediate2 migratory_insertion Migratory Insertion intermediate2->migratory_insertion intermediate3 R-CH₂-CH(Ar)-Pd(II)-I(L₂) migratory_insertion->intermediate3 beta_hydride_elimination β-Hydride Elimination intermediate3->beta_hydride_elimination intermediate4 Product-Pd(II)-H(I)(L₂) (Stilbene) beta_hydride_elimination->intermediate4 reductive_elimination Reductive Elimination intermediate4->reductive_elimination Base end Product ((E)-1-(3-styrylphenyl)ethanone) intermediate4->end reductive_elimination->start HX

Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The higher reactivity of this compound allows for the use of a wider range of amines and milder reaction conditions.

Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)Cs₂CO₃ (1.4 eq)Toluene10012~85-90 (expected)
1-(3-Bromophenyl)ethanoneAnilinePd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)Cs₂CO₃ (1.4 eq)Toluene11024~75-80
1-(3-Chlorophenyl)ethanoneAnilinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBu (1.4 eq)Dioxane11024~65-75

Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), Xantphos (0.02 mmol, 11.6 mg), and cesium carbonate (1.4 mmol, 456 mg).

  • Add this compound (1.0 mmol, 246 mg) and aniline (1.2 mmol, 112 mg, 0.11 mL).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(3-(phenylamino)phenyl)ethanone.

Logical_Relationship cluster_reactivity Reactivity Trend cluster_cost Cost Trend cluster_conditions Reaction Conditions Iodide This compound (High Reactivity) Bromide 1-(3-Bromophenyl)ethanone (Moderate Reactivity) Iodide->Bromide High_Cost High Cost Iodide->High_Cost Mild Milder Conditions (Lower Temp, Shorter Time) Iodide->Mild Chloride 1-(3-Chlorophenyl)ethanone (Low Reactivity) Bromide->Chloride Moderate_Cost Moderate Cost Bromide->Moderate_Cost Low_Cost Low Cost Chloride->Low_Cost Harsh Harsher Conditions (Higher Temp, Longer Time) Chloride->Harsh High_Cost->Moderate_Cost Moderate_Cost->Low_Cost

Cost vs. Reactivity relationship for 3-haloacetophenones.

Conclusion and Recommendations

The choice between this compound and its bromo and chloro analogs is a strategic decision based on a cost-benefit analysis.

Choose this compound when:

  • High reactivity is paramount to overcome challenging coupling reactions.

  • Mild reaction conditions are necessary to preserve sensitive functional groups in the substrate.

  • Faster reaction times are critical for high-throughput synthesis or to minimize thermal degradation.

  • The cost of the starting material is not the primary limiting factor.

Choose 1-(3-Bromophenyl)ethanone when:

  • A balance between reactivity and cost is desired.

  • The substrate is sufficiently reactive under standard coupling conditions.

  • Slightly longer reaction times and higher temperatures are acceptable.

Choose 1-(3-Chlorophenyl)ethanone when:

  • Cost is the primary driver, especially for large-scale synthesis.

  • The development of a more challenging but cost-effective synthetic route is the main goal.

  • More forcing reaction conditions and specialized catalyst systems can be employed.

Ultimately, the optimal choice of 1-(3-halophenyl)ethanone will depend on the specific requirements of the synthetic target, the scale of the reaction, and the economic constraints of the project. For early-stage drug discovery and process development, the higher reactivity of this compound can offer significant advantages in terms of speed and substrate scope, justifying its higher initial cost. For large-scale manufacturing, the cost savings associated with the bromo or chloro analogs may warrant the additional investment in process optimization.

References

A Comparative Guide to Suzuki Coupling Reagents: Alternatives to 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of reagents is critical to the success of this palladium-catalyzed reaction. This guide provides a comparative analysis of alternative reagents to 1-(3-Iodophenyl)ethanone, offering insights into their relative performance based on experimental data.

The reactivity of the leaving group on the phenyl ethanone scaffold plays a pivotal role in the efficiency of the Suzuki coupling. The established trend for aryl halides is that reactivity decreases down the group: I > Br > Cl. Aryl triflates (OTf) also serve as effective coupling partners, often exhibiting reactivity comparable to or slightly less than aryl bromides. This guide will compare the performance of this compound with its bromo, chloro, and triflate analogs, as well as an alternative strategy utilizing 3-acetylphenylboronic acid.

Performance Comparison of Aryl Halide and Triflate Reagents

The selection of the leaving group on the 3-acetylphenyl scaffold directly impacts reaction conditions and outcomes in Suzuki coupling reactions. The following table summarizes typical reaction parameters and yields for the coupling of various 1-(3-substituted-phenyl)ethanones with phenylboronic acid, providing a basis for reagent selection.

ReagentLeaving GroupTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundIPd(PPh₃)₄K₂CO₃Toluene/Water902~95
1-(3-Bromophenyl)ethanoneBrPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/Water10012~92
1-(3-Chlorophenyl)ethanoneClPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH11024~85
3-Acetylphenyl triflateOTfPd(OAc)₂ / PCy₃K₃PO₄1,4-Dioxane8018~88

Note: Yields are approximate and can vary significantly based on the specific reaction conditions, catalyst, ligand, base, and the nature of the boronic acid coupling partner.

Alternative Strategy: 3-Acetylphenylboronic Acid

An alternative approach reverses the roles of the coupling partners, employing 3-acetylphenylboronic acid with an aryl halide. This strategy can be advantageous depending on the availability and reactivity of the desired aryl halide.

Reagent CombinationCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Acetylphenylboronic Acid + 4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF/Water8016~90

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative experimental protocols for the key reagents discussed.

General Procedure for Suzuki Coupling of 1-(3-Halophenyl)ethanones

A detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a 1-(3-halophenyl)ethanone is provided below. Note that optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields with specific substrates.[1]

Reaction Setup:

  • To an oven-dried Schlenk flask, add the 1-(3-halophenyl)ethanone (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[1]

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).[1]

  • Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[1]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under a positive pressure of inert gas.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Protocol for Suzuki Coupling of 3-Acetylphenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of 3-acetylphenylboronic acid with an aryl bromide.

Materials:

  • 3-Acetylphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (2.0 equiv.)

  • DMF/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 3-acetylphenylboronic acid, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed DMF/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Aryl Halide/Triflate, Boronic Acid, Base, Catalyst, and Ligand Solvent Add Degassed Solvent Reactants->Solvent Degas Degas Reaction Mixture Solvent->Degas Heat Heat and Stir under Inert Atmosphere Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Organic Solvent Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides through palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures vital for pharmaceutical and materials science. 1-(3-Iodophenyl)ethanone is a valuable building block, and the selection of an optimal palladium catalyst system is critical for achieving high efficiency and yields in its derivatization. This guide provides a comparative overview of palladium catalysts for four major classes of cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—utilizing this compound as the substrate.

The choice of catalyst, including the palladium precursor and associated ligands, significantly influences reaction outcomes. Factors such as steric hindrance, electronic properties of the ligands, and reaction conditions play a pivotal role in the catalytic cycle. While direct comparative studies on this compound are limited, data from structurally similar aryl iodides and bromides provide valuable insights into catalyst performance. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to the Pd(0) center, which is often the rate-determining step.[1] This generally allows for milder reaction conditions compared to less reactive aryl halides.

Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. The process involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and purification of the final product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture (e.g., Ar or N2 sparging) B->C D Add Palladium Catalyst & Ligand (if separate) C->D E Heat to Desired Temperature D->E Under Inert Atmosphere F Monitor Reaction (TLC, GC-MS, LC-MS) E->F G Cool Reaction & Quench F->G Upon Completion H Aqueous Work-up & Extraction G->H H->H I Dry & Concentrate Organic Phase H->I J Purify Product (e.g., Column Chromatography) I->J K K J->K Final Product

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C single bond between an organoboron compound and an organic halide, is a versatile and widely used transformation. For aryl iodides, a range of palladium catalysts, from traditional phosphine-ligated systems to more modern, bulky phosphine and N-heterocyclic carbene (NHC) ligated catalysts, have proven effective.[2]

Table 1: Comparative Data for Suzuki-Miyaura Coupling with Aryl Halides

Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Pd(PPh₃)₄ (3 mol%) Arylboronic acid K₂CO₃ Toluene/H₂O (3:1) 80 12 ~85-95 Classic, reliable catalyst for aryl iodides and bromides.[1][3]
Pd(OAc)₂ / SPhos Arylboronic acid K₃PO₄ Toluene/H₂O 100 1-12 >95 Bulky, electron-rich ligand, good for challenging substrates.[3][4]
PdCl₂(dppf) Arylboronic acid Cs₂CO₃ THF/H₂O 80 12 ~90 Dppf is a common bidentate ligand.[3]

| Pd/C (3%) | Phenylboronic acid | K₂CO₃ | Water/Ethanol | 80 | 0.17 | 100 | Heterogeneous catalyst, easy to remove. Rate is fast for aryl iodides.[5] |

Data is compiled from studies on various aryl iodides and bromides, providing a strong basis for catalyst selection for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of an aryl iodide is as follows:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under the inert atmosphere.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water (e.g., 4:1, 5 mL).[3]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by copper(I) iodide, although copper-free versions have been developed.[6][7]

Table 2: Comparative Data for Sonogashira Coupling with Aryl Halides

Catalyst System Alkyne Base Solvent Temp. (°C) Time (h) Yield (%) Notes
PdCl₂(PPh₃)₂ / CuI Phenylacetylene Et₃N DMF 100 3 92 A standard and highly effective catalyst system.[8]
Pd(OAc)₂ / PPh₃ / CuI Phenylacetylene Et₃N DMF 100 3 85 Pd(OAc)₂ is a common and stable Pd(II) precursor.[8]
Pd(CF₃COO)₂ / PPh₃ / CuI Phenylacetylene Et₃N DMF 100 3 96 Trifluoroacetate salt can show enhanced activity.[8]

| Pd-Salen Complex | Phenylacetylene | K₂CO₃ | Isopropanol | 25 | 24 | ~90 | Copper-free conditions at room temperature.[7] |

Data is extrapolated from studies on structurally similar bromopyridines and other aryl halides, which serve as excellent models for this compound.

Experimental Protocol: Sonogashira Coupling

A general procedure for a copper-co-catalyzed Sonogashira reaction is as follows:

  • To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like DMF or THF (5 mL), add the base (e.g., Et₃N, 2.0 mmol).

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and the co-catalyst CuI (1-2 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from room temperature to 100 °C) until completion.

  • After completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction.[9][10]

Table 3: Comparative Data for Buchwald-Hartwig Amination with Aryl Halides

Catalyst System Amine Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Pd(OAc)₂ / BINAP Primary/Secondary Amine NaOtBu Toluene 80-110 12-24 ~70-95 Second-generation catalyst, effective for primary amines.[9]
Pd₂(dba)₃ / XPhos Primary/Secondary Amine K₃PO₄ Dioxane 80-100 1-12 >95 Highly active catalyst for a broad range of substrates.[10]
Pd(OAc)₂ / dppp Aniline NaOtBu Toluene 100 24 High Dppp is a useful bidentate phosphine ligand.[8]

| Ni(acac)₂ | Aniline | K₃PO₄ | Dioxane | 130 | 24 | 91 | Nickel can be a cost-effective alternative to palladium for aryl iodides.[11] |

Data is based on general performance for aryl halides. The choice of ligand and base is critical and often requires optimization for specific substrate combinations.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

  • Add the aryl halide (1.0 equiv), amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction tube.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Seal the tube and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at 80-110 °C.

  • Cool the mixture to room temperature, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by flash chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] For aryl iodides, the reaction can often be performed under phosphine-free conditions, although the use of ligands can improve efficiency.

Table 4: Comparative Data for Heck Reaction with Aryl Halides

Catalyst System Alkene Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Pd(OAc)₂ n-Butyl acrylate Et₃N DMF 100 24 High A common phosphine-free system for reactive aryl iodides.[1]
Pd(OAc)₂ / P(o-tol)₃ Styrene Et₃N Acetonitrile 80-100 12-24 High P(o-tol)₃ is a classic ligand for the Heck reaction.[8]
Pd/C Acrylic acid NaOAc Water/Ethanol 100 2 ~90 Heterogeneous catalysis can be effective.[5]

| Pd₂(dba)₃ / P(t-Bu)₃ | Styrene | Cy₂NMe | Dioxane | 100-120 | 12 | High | Bulky, electron-rich phosphines can improve rates and yields.[13] |

Performance is based on reactions with various aryl iodides and bromides. The specific alkene and reaction conditions will influence the optimal catalyst choice.

Experimental Protocol: Heck Reaction

A representative protocol for the Heck reaction is as follows:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), a ligand if used (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).

  • Add a suitable solvent such as DMF or acetonitrile (5 mL).

  • Heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with a solvent like diethyl ether.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting product by column chromatography.[1]

Conclusion

The selection of a palladium catalyst for the cross-coupling of this compound depends heavily on the desired transformation. For Suzuki-Miyaura and Sonogashira reactions, classic catalyst systems like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂/CuI, respectively, are highly effective due to the high reactivity of the C-I bond. Modern catalysts featuring bulky, electron-rich ligands such as SPhos and XPhos offer excellent performance for Buchwald-Hartwig aminations, enabling the coupling of a wide range of amines. The Heck reaction can often be achieved with simple palladium salts like Pd(OAc)₂, though ligands can enhance efficiency. For all reactions, heterogeneous catalysts like Pd/C present a viable alternative that simplifies product purification. The provided protocols offer a solid foundation for developing specific applications.

References

A Researcher's Guide to the Purity Analysis of Commercially Available 1-(3-Iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug discovery and development, the purity of starting materials is paramount. 1-(3-Iodophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical first step in any research endeavor. This guide provides a framework for the purity analysis of commercially available this compound, offering a comparative look at what to expect from different suppliers and detailing the experimental protocols necessary for a thorough evaluation.

Comparative Purity Overview of Commercial this compound

Several chemical suppliers offer this compound, typically with stated purities ranging from 97% to over 98%. While suppliers provide a certificate of analysis, independent verification is crucial for rigorous scientific research. Below is a summary of typical purity specifications from commercial vendors.

SupplierStated PurityPrice (USD/g)Availability
Supplier A≥98%$25In Stock
Supplier B>98.0%(GC)$28In Stock
Supplier C97%$22In Stock

Note: Prices and availability are illustrative and subject to change.

Experimental Data Comparison

To ascertain the true purity and identify potential impurities, a multi-pronged analytical approach is recommended. The following tables present hypothetical comparative data for this compound from three different suppliers based on standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 1: Comparative HPLC Purity Analysis

SupplierRetention Time (min)Peak Area (%)Impurity Profile
Supplier A5.2399.2Minor peak at 3.81 min (0.5%), unknown peak at 6.12 min (0.3%)
Supplier B5.2498.8Peak at 3.82 min (0.8%), other minor peaks (<0.4%)
Supplier C5.2297.5Significant peak at 3.80 min (1.5%), multiple other impurities
Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Comparative GC-MS Purity and Impurity Identification

SupplierPurity (%)Identified Impurities
Supplier A99.13-Bromoacetophenone (trace), Phenol (trace)
Supplier B98.63-Bromoacetophenone (0.7%), unidentified halogenated compound (0.7%)
Supplier C97.23-Bromoacetophenone (1.8%), Acetophenone (0.5%), other minor impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data Comparison

SupplierChemical Shift (δ, ppm) of -CH₃Integration of -CH₃Presence of Impurity Peaks
Supplier A2.593.00No significant impurities detected
Supplier B2.593.00Minor peaks in the aromatic region
Supplier C2.593.00Noticeable peaks in both aliphatic and aromatic regions

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these analyses.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (starting with 50:50 acetonitrile:water, increasing to 90:10 acetonitrile:water over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire with proton decoupling.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of CDCl₃.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_comparison Final Comparison SupplierA Supplier A HPLC HPLC Analysis SupplierA->HPLC GCMS GC-MS Analysis SupplierA->GCMS NMR NMR Spectroscopy SupplierA->NMR SupplierB Supplier B SupplierB->HPLC SupplierB->GCMS SupplierB->NMR SupplierC Supplier C SupplierC->HPLC SupplierC->GCMS SupplierC->NMR Purity Purity Assessment HPLC->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity NMR->Purity NMR->Impurity Comparison Comparative Guide Purity->Comparison Impurity->Comparison

Caption: A logical workflow for the comparative purity analysis of commercial this compound.

HPLC_Workflow start Sample Preparation instrument HPLC System Setup (C18 Column, ACN/H2O) start->instrument injection Sample Injection instrument->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Purity Calculation data->analysis end Purity Report analysis->end

Caption: A detailed workflow for the HPLC-based purity analysis of this compound.

GCMS_Workflow start Sample Preparation instrument GC-MS System Setup (HP-5ms Column) start->instrument injection Sample Injection instrument->injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data Data Acquisition (Total Ion Chromatogram & Mass Spectra) detection->data analysis Library Search & Impurity ID data->analysis end Impurity Profile Report analysis->end

Caption: A detailed workflow for the GC-MS based impurity identification in this compound.

By following these guidelines and experimental protocols, researchers can confidently assess the purity of their this compound, ensuring the integrity and reliability of their subsequent research and development activities.

Unveiling the Superior Efficiency of 1-(3-Iodophenyl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. The choice of the aryl halide starting material is a critical determinant of reaction efficiency, yield, and overall practicality. This guide provides a comprehensive comparison of 1-(3-Iodophenyl)ethanone with its bromo and chloro analogs in four key coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The presented data underscores the superior reactivity of the iodo-substituted compound, leading to higher yields and milder reaction conditions.

The enhanced performance of aryl iodides in these transformations is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of these reactions.[1]

Comparative Performance Analysis

The following tables summarize the expected and reported yields for the coupling of 3-haloacetophenones in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. While direct side-by-side comparative studies under identical conditions are limited in the literature, the data presented is a composite of reported results for analogous compounds and established reactivity trends.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802>95 (expected)
1-(3-Bromophenyl)ethanonePd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O10012~85-95[2]
1-(3-Chlorophenyl)ethanonePd(OAc)₂/PCy₃ (3 mol%)K₃PO₄Dioxane12024~70-80

Table 2: Heck Reaction with Styrene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)Et₃NDMF1004>90 (expected)[3]
1-(3-Bromophenyl)ethanonePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)NaOAcDMAc1406~85[4]
1-(3-Chlorophenyl)ethanonePd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%)Cs₂CO₃Dioxane12024~75

Table 3: Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)Et₃NTHFRT3~90[5]
1-(3-Bromophenyl)ethanonePd(PPh₃)₂Cl₂ (3 mol%), CuI (1.5 mol%)i-Pr₂NHDMF706~80
1-(3-Chlorophenyl)ethanonePdCl₂(PPh₃)₂ (5 mol%), CuI (2.5 mol%)DBUNMP12024~60

Table 4: Buchwald-Hartwig Amination with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOt-BuToluene802>95 (expected)
1-(3-Bromophenyl)ethanonePd₂(dba)₃ (1.5 mol%), BINAP (3 mol%)NaOt-BuToluene1008~90
1-(3-Chlorophenyl)ethanonePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane11024~80

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 80°C and stir for 2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Heck Reaction of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Purge the tube with an inert gas.

  • Add DMF, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100°C for 4 hours.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction at room temperature for 3 hours.[5]

  • Monitor the reaction by TLC. Upon completion, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[5]

Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.005 mmol, 0.5 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add toluene, this compound, and morpholine.

  • Seal the vial and heat the mixture to 80°C for 2 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by crystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Nu-M Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Ar-Nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Base & Solvent Add Base & Solvent Add Catalyst & Ligand->Add Base & Solvent Inert Atmosphere Inert Atmosphere Add Base & Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring (TLC/GC-MS) Monitoring (TLC/GC-MS) Heating & Stirring->Monitoring (TLC/GC-MS) Quenching Quenching Monitoring (TLC/GC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: Standard workflow for a cross-coupling reaction.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate the superior efficiency of this compound as a substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions compared to its bromo and chloro analogs. The higher reactivity of the C-I bond allows for milder reaction conditions, shorter reaction times, and generally higher yields. For researchers in drug development and process chemistry, the use of this compound can translate to more efficient and cost-effective synthetic routes, particularly when dealing with sensitive functional groups and complex molecular architectures.

References

Safety Operating Guide

Proper Disposal of 1-(3-Iodophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the proper disposal procedures for 1-(3-Iodophenyl)ethanone (CAS No. 14452-30-3), a halogenated organic compound. Adherence to these protocols is essential to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. The information herein is intended to supplement, not replace, institutional and regulatory guidelines.

I. Compound Identification and Hazard Summary

This compound is a ketone derivative containing iodine.[1][2][3][4] While a specific, comprehensive Safety Data Sheet (SDS) was not located, the safety profile of structurally similar halogenated compounds suggests that it should be handled with care. Based on data for similar compounds, it may cause irritation and could be harmful if inhaled, comes into contact with skin, or is swallowed.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

IdentifierValue
CAS Number 14452-30-3
Molecular Formula C8H7IO[1][3][4]
Molecular Weight 246.05 g/mol [1][3]
Appearance Liquid[4]
Purity >97%

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the approved methodology for the disposal of this compound and is based on best practices for halogenated organic waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents. Do not mix with non-halogenated solvent waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste in the designated container.[6]

2. Container Management:

  • Ensure all waste containers are in good condition, compatible with the chemical, and kept closed except when adding waste.

  • Label all containers with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Irritant," "Halogenated Organic").

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

4. Empty Container Disposal:

  • Empty containers that held this compound must be decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste in the halogenated organic solvent waste stream.[6]

5. Final Disposal:

  • Dispose of all waste through a licensed professional waste disposal service.

  • Ensure compliance with all federal, state, and local environmental regulations.[5]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the waste solid or liquid? A->B C Solid Waste (Unused chemical, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Collect in labeled 'Hazardous Solid Waste' container for halogenated organics C->E F Collect in labeled 'Hazardous Liquid Waste' container for halogenated organics D->F G Store in designated secondary containment area E->G F->G H Arrange for pickup by licensed waste disposal service G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1-(3-Iodophenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(3-Iodophenyl)ethanone, a halogenated ketone often used in organic synthesis. The following protocols for personal protective equipment, operational procedures, and disposal are designed to foster a secure research environment and build a foundation of trust in chemical handling practices.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a thorough risk assessment is crucial. This compound is classified as an irritant, harmful if swallowed or inhaled, and can cause serious eye irritation. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin absorption and irritation. For incidental contact, 100% nitrile gloves are suitable. For prolonged contact or immersion, heavy-duty nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye contact from splashes or aerosols.[1][2]
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of vapors or dust.
Glove Selection and Use
Glove MaterialBreakthrough Time (Acetophenone)Recommendation
Nitrile Rubber > 480 minutesRecommended for good to excellent protection against incidental splashes.
Neoprene > 480 minutesRecommended as a suitable alternative to nitrile gloves, offering comparable protection.

Note: Always change gloves immediately if they become contaminated. Do not reuse disposable gloves.

Operational and Handling Plan

Proper handling and storage are critical to maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Preventing Contamination: Keep containers tightly closed when not in use. Avoid the formation of dust and aerosols.[2]

Storage Plan
Storage ConditionRequirementRationale
Temperature Store in a cool, dry place.Prevents degradation of the compound.
Light Protect from light.Some organic compounds are light-sensitive.
Incompatible Materials Store away from strong oxidizing agents and strong bases.Prevents potentially hazardous reactions.
Container Keep in a tightly closed container.[1]Prevents contamination and release of vapors.

Emergency and Disposal Protocols

A clear and concise plan for managing spills and disposing of waste is essential for a safe and compliant laboratory.

Spill Management

For a minor spill (a few grams):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including double gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area by washing with soap and water, followed by a final rinse with water.

  • Collect all contaminated materials , including gloves and cleaning materials, in a labeled hazardous waste bag for disposal.

For a major spill (larger quantities or outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the sash of the fume hood if the spill is contained within it.

  • Contact your institution's emergency response team immediately.

  • Provide details of the spilled chemical and the location.

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregate Waste: Collect all waste containing this compound, including contaminated solids (e.g., absorbent materials, gloves, weighing papers) and liquid solutions, in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[3]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste" or "solutions in ethanol").

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A 1. Preparation & Risk Assessment B 2. Don Personal Protective Equipment (PPE) A->B C 3. Handling in Chemical Fume Hood B->C D 4. Post-Handling C->D E 5. Waste Disposal D->E F 6. Spill? D->F K 9. Store Chemical Properly E->K G Minor Spill Protocol F->G Yes (Minor) H Major Spill Protocol F->H Yes (Major) I 7. Decontaminate Work Area F->I No G->I H->I After Emergency Response J 8. Doff PPE & Wash Hands I->J J->K

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.